Product packaging for Isoquinoline-8-sulfonamide(Cat. No.:)

Isoquinoline-8-sulfonamide

Cat. No.: B15266091
M. Wt: 208.24 g/mol
InChI Key: ABOWKURZVKFZAB-UHFFFAOYSA-N
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Description

Isoquinoline-8-sulfonamide (CAS 1505341-54-7) is a versatile chemical scaffold of significant interest in medicinal chemistry and biochemical research. With a molecular formula of C 9 H 8 N 2 O 2 S and a molecular weight of 208.24 g/mol, this compound serves as a key precursor and pharmacophore in the design of novel therapeutic agents. The isoquinoline sulfonamide class is historically recognized for its potent inhibition of various protein kinases. These compounds act by competing with ATP for the binding site in the catalytic domain of kinases, a mechanism elucidated through structural biology studies . This foundational activity makes derivatives valuable tools for probing kinase function in cellular signaling pathways. Recent, groundbreaking research has identified isoquinoline sulfonamide derivatives as a novel class of allosteric inhibitors of bacterial DNA gyrase . These compounds, such as the optimized derivative LEI-800, exhibit potent antibacterial activity against clinically relevant Gram-negative bacteria, including fluoroquinolone-resistant strains of E. coli and K. pneumoniae . Cryo-EM structures confirm that these inhibitors bind to a unique, hydrophobic allosteric pocket in the GyrA subunit, a mode of action distinct from fluoroquinolones, paving the way for new antibiotics to counter drug-resistant infections . In parallel, closely related quinoline-8-sulfonamide derivatives are being investigated in oncology research. These compounds have been designed and synthesized as potent modulators of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme critical for cancer metabolism . In vitro studies on lung cancer cells demonstrate that these modulators can reduce intracellular pyruvate levels, impact cell viability, and disrupt cell-cycle distribution, showing selectivity for cancer cells over normal cells . This product is intended for research and further chemical development purposes only. CAS Number: 1505341-54-7 Molecular Formula: C 9 H 8 N 2 O 2 S Molecular Weight: 208.24 g/mol SMILES: O=S(C1=CC=CC2=C1C=NC=C2)(N)=O For Research Use Only. Not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2S B15266091 Isoquinoline-8-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

isoquinoline-8-sulfonamide

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,(H2,10,12,13)

InChI Key

ABOWKURZVKFZAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Isoquinoline-8-Sulfonamides as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of isoquinoline-8-sulfonamide derivatives as potent inhibitors of protein kinases. It delves into their binding modalities, selectivity profiles, and the downstream signaling pathways they modulate, with a focus on prominent members of this class, including Fasudil and H-89.

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which this compound compounds inhibit protein kinase activity is through competitive inhibition with adenosine triphosphate (ATP).[1][2][3] These small molecules are designed to bind to the ATP-binding pocket located in the catalytic domain of protein kinases.[4] This binding event physically obstructs the entry of ATP, thereby preventing the transfer of the gamma-phosphate group from ATP to the serine, threonine, or tyrosine residues of substrate proteins. This blockade of phosphorylation effectively halts the downstream signaling cascade mediated by the target kinase.

The isoquinoline ring is a critical pharmacophore for this class of inhibitors. It establishes key interactions within the ATP binding site. Specifically, the nitrogen atom at position 2 of the isoquinoline ring is crucial for forming a hydrogen bond with the hinge region of the kinase, a structural element that connects the N- and C-terminal lobes of the catalytic domain.[1][2] This interaction mimics the hydrogen bonding of the adenine ring of ATP.

Structural Basis of Binding and Selectivity

The selectivity of this compound derivatives for specific protein kinases is largely determined by the nature and position of substituents on the isoquinoline ring and the sulfonamide group.[1][2] While the core isoquinoline scaffold provides the necessary interactions for ATP-competitive binding, the side chains extending from this core explore and interact with distinct sub-pockets within the ATP-binding site of different kinases.

Crystal structures of kinases in complex with these inhibitors have provided invaluable insights into their binding modes. For instance, the crystal structure of ROCK1 in complex with Fasudil (PDB ID: 2ESM) reveals how the isoquinoline ring occupies the adenine-binding pocket, while the homopiperazine ring extends into a more solvent-exposed region.[5] Subtle differences in the amino acid residues lining these sub-pockets across different kinases are the primary determinants of inhibitor selectivity.

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of this compound derivatives are quantitatively assessed by determining their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against a panel of protein kinases. These values provide a standardized measure for comparing the efficacy of different compounds.

Table 1: Inhibitory Activity of Fasudil Against Various Protein Kinases
KinaseIC50 (µM)Ki (µM)
ROCK1-0.33
ROCK20.158-
PKA4.58-
PKC12.30-
PKG1.650-
MSK15-
Rsk215-

Data compiled from multiple sources.

Table 2: Inhibitory Activity of H-89 Against Various Protein Kinases
KinaseIC50 (nM)
PKA48
S6K180
MSK1120
ROCK2135
PKBα2600
MAPKAP-K1b2800

Data compiled from multiple sources.[6]

Key Signaling Pathways Modulated

This compound inhibitors, by targeting specific kinases, can profoundly impact cellular signaling pathways involved in a multitude of physiological and pathological processes.

The RhoA/ROCK Signaling Pathway

Fasudil is a well-characterized inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton and is critically involved in processes such as cell contraction, motility, and adhesion.

RhoA_ROCK_Pathway RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inactivates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Inhibits MLC Myosin Light Chain MLCP->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Fasudil Fasudil Fasudil->ROCK Inhibits PKA_Pathway GPCR GPCR G_alpha_s Gαs GPCR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA_inactive PKA (inactive) [R2C2] cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active PKA (active) [2C] PKA_inactive->PKA_active Releases Catalytic Subunits CREB CREB PKA_active->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates H89 H-89 H89->PKA_active Inhibits

References

An In-Depth Technical Guide to the Core Chemical Structure of Isoquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental chemical structure, properties, and relevant methodologies associated with Isoquinoline-8-sulfonamide. The document focuses on the core molecular architecture and its significance in the broader context of medicinal chemistry and drug development.

Core Chemical Structure and Properties

This compound is an organic compound featuring a bicyclic aromatic isoquinoline core covalently linked to a sulfonamide functional group. The isoquinoline moiety consists of a benzene ring fused to a pyridine ring.[1] In this specific isomer, the sulfonamide group (-SO₂NH₂) is attached at the 8th position of the isoquinoline ring system.

The presence of the isoquinoline ring, a common scaffold in many natural alkaloids like papaverine, and the sulfonamide group, a critical functional group in a wide range of pharmaceutical drugs, makes this compound and its derivatives of significant interest in medicinal chemistry.[1][2][3] The nitrogen atom in the isoquinoline ring imparts weak basic properties to the molecule.[1]

A summary of the key identifiers and physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₉H₈N₂O₂SPubChem[4]
Molecular Weight 208.24 g/mol PubChem[4][5]
CAS Number 1505341-54-7PubChem[4]
Canonical SMILES C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)NPubChem[4]
InChI Key ABOWKURZVKFZAB-UHFFFAOYSA-NPubChem[4]
Topological Polar Surface Area 81.4 ŲPubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of the isoquinoline ring system and the sulfonamide group at the C8 position.

Figure 1. 2D structure of this compound.

Significance in Drug Discovery and Development

While specific research on this compound is limited, the broader class of quinoline-sulfonamides has garnered significant attention. Notably, derivatives of the closely related quinoline-8-sulfonamide are being investigated as modulators of the M2 isoform of pyruvate kinase (PKM2).[6][7] PKM2 is a key enzyme in cancer metabolism, making it an attractive target for the development of novel anti-cancer therapeutics.[7]

The sulfonamide moiety is known to interact with enzymatic receptors, and the quinoline/isoquinoline scaffold provides a rigid framework for orienting substituents to achieve specific molecular interactions.[8] Studies involving quinoline-8-sulfonamide derivatives have utilized molecular docking to design and predict the binding of these compounds to the PKM2 protein, highlighting the importance of this chemical class in structure-based drug design.[6]

Experimental Protocols

The synthesis of isoquinoline sulfonamides generally involves the reaction of a corresponding sulfonyl chloride with ammonia or an amine.[3] The key intermediate would be isoquinoline-8-sulfonyl chloride.

Synthesis_Workflow Start Isoquinoline Step1 Chlorosulfonation (e.g., with Chlorosulfonic Acid) Start->Step1 Intermediate Isoquinoline-8-sulfonyl Chloride Step1->Intermediate Step2 Amination (e.g., with Ammonium Hydroxide) Intermediate->Step2 Product This compound Step2->Product

Figure 2. Conceptual synthesis workflow for this compound.

Protocol Details:

  • Chlorosulfonation: Isoquinoline would be treated with a strong chlorosulfonating agent, such as chlorosulfonic acid (HSO₃Cl), typically at controlled, low temperatures. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the aromatic ring. The regioselectivity (position of substitution) would need to be carefully controlled and the desired isomer (8-substituted) isolated.

  • Amination: The purified isoquinoline-8-sulfonyl chloride intermediate would then be reacted with a source of ammonia, such as aqueous or alcoholic ammonium hydroxide, to displace the chloride and form the final sulfonamide product.

  • Purification: The final product would require purification, likely through techniques such as recrystallization or column chromatography, to remove unreacted starting materials and byproducts. Characterization would be performed using methods like NMR spectroscopy and mass spectrometry.

For researchers interested in the biological activity of this compound, a molecular docking protocol, similar to that used for related quinoline-8-sulfonamides, can be employed to predict binding affinity and mode of interaction with a protein target like PKM2.[6]

Protocol Outline:

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., PKM2, PDB ID: 4G1N) from the Protein Data Bank.[6] Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D conformation of this compound. Minimize its energy using a suitable force field.

  • Docking Simulation: Use a molecular docking program (e.g., GOLD) to dock the prepared ligand into the defined binding site of the target protein.[6] The binding site can be defined based on the location of a known co-crystallized ligand.

  • Analysis: Analyze the resulting poses based on scoring functions that predict binding affinity. Visualize the best-scoring poses to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.

This in-silico approach is crucial for hypothesis-driven drug design and for prioritizing compounds for further synthesis and biological evaluation.

References

The Role of Isoquinoline-8-Sulfonamide Derivatives in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline-8-sulfonamide scaffold represents a pivotal class of compounds in the study of signal transduction, primarily recognized for its potent inhibitory effects on various protein kinases. These kinases play crucial roles in a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including hypertension, cancer, and neurological disorders. This technical guide provides an in-depth exploration of this compound and its key derivatives, detailing their mechanism of action, impact on critical signaling pathways, and the experimental methodologies used for their characterization.

Core Compound: this compound and its Derivatives

The parent compound, this compound, serves as the foundational structure for a range of influential kinase inhibitors. By modifying the substituents on the isoquinoline ring and the sulfonamide group, medicinal chemists have developed derivatives with varied potency and selectivity. Notable derivatives include Fasudil (HA-1077) and H-89, which have been instrumental in elucidating the functions of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase A (PKA), respectively.

Chemical Structure and Properties

The fundamental structure consists of an isoquinoline ring system linked to a sulfonamide group at the 8th position. The nitrogen atom in the isoquinoline ring and the sulfonamide moiety are key features for interaction with the ATP-binding pocket of target kinases.[1] The physicochemical properties of these derivatives, such as hydrophobicity and steric bulk, significantly influence their kinase selectivity and cell permeability.

Mechanism of Action: Competitive ATP Inhibition

This compound derivatives primarily function as competitive inhibitors of protein kinases, acting at the ATP-binding site.[2][3] The isoquinoline ring mimics the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase domain.[1] The sulfonamide portion and its substituents extend into the ribose and triphosphate-binding pockets, and variations in these groups confer selectivity for different kinases.[1] This competitive inhibition prevents the transfer of the γ-phosphate from ATP to the serine, threonine, or tyrosine residues of substrate proteins, thereby blocking downstream signaling events.

Key Signal Transduction Pathways Modulated

The Rho-Kinase (ROCK) Signaling Pathway

The Rho/ROCK pathway is a central regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and smooth muscle contraction.[4] The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, including Myosin Light Chain (MLC) phosphatase and LIM kinase, leading to increased MLC phosphorylation and actin filament stabilization.

Role of this compound Derivatives:

Fasudil (HA-1077) is a potent inhibitor of ROCK1 and ROCK2.[5] By blocking ROCK activity, Fasudil leads to vasodilation, reduced cell migration, and has shown therapeutic potential in conditions like pulmonary hypertension and cerebral vasospasm.[5] The inhibition of ROCK by Fasudil has been demonstrated to reduce the phosphorylation of downstream targets, leading to the disassembly of stress fibers.

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLCP Dephosphorylates ROCK->MLCP Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates Cofilin_P P-Cofilin (Inactive) Cofilin->Cofilin_P MLCP_P P-MLC Phosphatase (Inactive) MLCP->MLCP_P MLC_P P-MLC (Active) MLC MLC MLC->MLC_P MLCK Actin_Stress_Fibers Actin Stress Fibers & Contraction MLC_P->Actin_Stress_Fibers Fasudil Fasudil (this compound derivative) Fasudil->ROCK Inhibits

Figure 1: The Rho-Kinase (ROCK) Signaling Pathway and the inhibitory action of Fasudil.
The Protein Kinase A (PKA) Signaling Pathway

PKA is a cAMP-dependent protein kinase that regulates a vast array of cellular functions, including metabolism, gene transcription, and cell growth. The binding of cyclic AMP (cAMP) to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues.

Role of this compound Derivatives:

H-89 is a widely used pharmacological tool for studying PKA signaling due to its potent inhibitory activity against the catalytic subunit of PKA. It competes with ATP, preventing the phosphorylation of PKA substrates. However, it's important to note that H-89 also exhibits inhibitory effects on other kinases, necessitating careful interpretation of experimental results.[6]

PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive PKA (Inactive) (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active PKA (Active) (2C) PKA_inactive->PKA_active Releases Catalytic Subunits Substrate Substrate Protein PKA_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate (Cellular Response) Substrate->Substrate_P H89 H-89 (this compound derivative) H89->PKA_active Inhibits

Figure 2: The Protein Kinase A (PKA) Signaling Pathway and the inhibitory action of H-89.

Quantitative Data on Kinase Inhibition

The potency and selectivity of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). These values are crucial for comparing the efficacy of different compounds and for understanding their potential off-target effects.

CompoundTarget KinaseIC50 (µM)Ki (µM)Reference(s)
Fasudil (HA-1077) ROCK1-0.33[5]
ROCK20.158-[5]
PKA4.58-[5]
PKC12.30-[5]
PKG1.650-[5]
H-89 PKA0.1350.048[2]
ROCK20.270-[2]
MSK10.120-[2]
S6K10.080-[2]
HA-1004 PKA--[7]
PKG--[7]
H-7 PKA--[2]
PKC-6.0[2]
cGMP-dep. PK-0.48[2]
cAMP-dep. PK-1.2[2]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 of an this compound derivative against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

  • This compound inhibitor stock solution (in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or specific antibodies for ELISA-based methods)

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and inhibitor to desired concentrations in kinase reaction buffer.

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor. Include a no-inhibitor control and a no-enzyme control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).

  • Detection: Measure the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter.[8] For ELISA-based assays, this involves using a phospho-specific antibody to detect the phosphorylated substrate.[9]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) start->reagent_prep plate_setup Set up 96-well Plate (Kinase + Substrate + Varying Inhibitor Conc.) reagent_prep->plate_setup reaction_start Initiate Reaction (Add ATP) plate_setup->reaction_start incubation Incubate (e.g., 30 min at 30°C) reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Detect Phosphorylation (e.g., Radioactivity, ELISA) reaction_stop->detection data_analysis Data Analysis (Plot % Activity vs. [Inhibitor]) detection->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination end End ic50_determination->end

Figure 3: A generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Assay for ROCK Pathway Activation

This protocol describes a method to assess the effect of an this compound inhibitor on ROCK activity within a cellular context by measuring the phosphorylation of a downstream target.[10]

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells)

  • Cell culture medium and supplements

  • This compound inhibitor (e.g., Fasudil)

  • Stimulant to activate the Rho/ROCK pathway (e.g., lysophosphatidic acid - LPA)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Myosin Light Chain 2 (p-MLC2) and anti-total-MLC2

  • Secondary antibody (HRP-conjugated)

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-treat cells with various concentrations of the inhibitor for a specific time.

  • Stimulation: Stimulate the cells with a known activator of the Rho/ROCK pathway (e.g., LPA) for a short period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-MLC2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total MLC2 as a loading control.

  • Data Analysis: Quantify the band intensities for p-MLC2 and total MLC2. Normalize the p-MLC2 signal to the total MLC2 signal to determine the relative level of MLC phosphorylation. Compare the phosphorylation levels in inhibitor-treated cells to the stimulated control to assess the inhibitor's efficacy.

Conclusion

The this compound class of compounds has proven to be an invaluable tool for dissecting complex signal transduction pathways. Their ability to selectively inhibit key kinases such as ROCK and PKA has not only advanced our fundamental understanding of cellular regulation but has also paved the way for the development of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of their mechanism of action, quantitative inhibitory profiles, and the experimental methodologies for their characterization is essential for leveraging their full potential in both basic research and clinical applications. The continued exploration and modification of the this compound scaffold holds promise for the generation of even more potent and selective kinase inhibitors for a wide range of diseases.

References

The Isoquinoline Sulfonamide Core: A Journey from Kinase Inhibition to Antibacterial Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline sulfonamide scaffold represents a versatile and enduringly significant chemotype in medicinal chemistry. First rising to prominence as a foundational element in the development of protein kinase inhibitors, this structural motif has since demonstrated a remarkable breadth of biological activity, more recently emerging as a promising platform for the discovery of novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of isoquinoline sulfonamides in research, with a focus on their roles as modulators of key cellular signaling pathways and their potential as therapeutics.

Discovery and a History of Kinase Inhibition

The story of isoquinoline sulfonamides in drug discovery is intrinsically linked to the pioneering work of Dr. Hiroyoshi Hidaka and his colleagues. Their research in the 1980s led to the development of the "H-series" of protein kinase inhibitors, which were instrumental in dissecting the roles of various kinases in cellular processes. These compounds were among the first synthetic, potent, and relatively selective inhibitors of protein kinases, acting competitively at the ATP-binding site.[1]

A significant milestone in this journey was the discovery that replacing the naphthalene ring of calmodulin antagonists with an isoquinoline ring shifted the compounds' activity away from calmodulin and towards protein kinase inhibition.[2] This led to the synthesis of a family of isoquinoline sulfonamide compounds with varying selectivities for different protein kinases.

The H-Series: Early Pioneers in Kinase Inhibition

The H-series of isoquinoline sulfonamides, including compounds like H-7, H-8, and H-9, were pivotal in the early exploration of protein kinase function.[2][3] These compounds exhibited differential inhibitory activities against cyclic nucleotide-dependent protein kinases (such as PKA and cGKI) and protein kinase C (PKC), allowing researchers to begin to untangle the complex signaling networks within cells.[2]

  • H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) : Identified as a potent inhibitor of Protein Kinase C (PKC).[2]

  • H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) : Showed significant inhibition of cyclic nucleotide-dependent protein kinases.[2]

  • H-9 (N-(2-aminoethyl)-5-isoquinolinesulfonamide) : Another early inhibitor used to probe kinase function.[3]

The development of these inhibitors provided the scientific community with invaluable chemical tools to investigate the roles of protein phosphorylation in a myriad of physiological and pathological processes.

Fasudil (HA-1077): A Breakthrough in Rho-Kinase Inhibition

Further exploration of the isoquinoline sulfonamide scaffold led to the development of Fasudil (HA-1077) , a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] This discovery was a landmark achievement, as it provided a therapeutic agent that could target a key regulator of smooth muscle contraction. Fasudil has been clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[4][5][6] Its mechanism of action involves the inhibition of ROCK, which in turn leads to the relaxation of vascular smooth muscle.

A New Frontier: Isoquinoline Sulfonamides as Antibacterial Agents

More recently, the isoquinoline sulfonamide scaffold has been identified as a promising starting point for the development of novel antibacterial agents. A 2024 study reported the discovery of a new class of isoquinoline sulfonamides that act as allosteric inhibitors of bacterial DNA gyrase.[7][8] This is a significant finding, as DNA gyrase is a well-established and validated target for antibacterial drugs, and an allosteric mechanism of inhibition offers a potential route to overcome existing resistance to fluoroquinolone antibiotics, which also target this enzyme.[7][8][9]

Screening of a small-molecule library identified an initial isoquinoline sulfonamide hit, which was subsequently optimized through medicinal chemistry to yield more potent antibacterial compounds.[7][8] This research has opened up a new and exciting chapter in the story of isoquinoline sulfonamides, highlighting their potential to address the urgent global challenge of antimicrobial resistance.

Quantitative Data Summary

The following tables summarize the inhibitory activities of key isoquinoline sulfonamides against various protein kinases.

CompoundTarget KinaseInhibition Constant (Ki)IC50Reference(s)
H-7 Protein Kinase C (PKC)6.0 µM[2]
cGMP-dependent Protein Kinase (cGKI)5.8 µM
cAMP-dependent Protein Kinase (PKA)3.0 µM
H-8 cGMP-dependent Protein Kinase (cGKI)0.48 µM[2]
cAMP-dependent Protein Kinase (PKA)1.2 µM
Protein Kinase C (PKC)15 µM
Fasudil (HA-1077) Rho-kinase (ROCK)1.9 µM
Protein Kinase A (PKA)4.58 µM
Protein Kinase C (PKC)12.30 µM
cGMP-dependent Protein Kinase (PKG)1.650 µM

Key Signaling Pathways

Isoquinoline sulfonamides exert their effects by modulating key signaling pathways involved in a wide range of cellular functions.

Rho-Kinase (ROCK) Signaling Pathway

Fasudil is a potent inhibitor of the Rho-kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating smooth muscle contraction, cell adhesion, and motility.

ROCK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Contraction Smooth Muscle Contraction Actin_Myosin->Contraction Fasudil Fasudil (HA-1077) Fasudil->ROCK Inhibits

Caption: Rho-Kinase (ROCK) Signaling Pathway and Inhibition by Fasudil.

Protein Kinase A (PKA) and Protein Kinase C (PKC) Signaling Pathways

The H-series of isoquinoline sulfonamides were instrumental in differentiating the roles of PKA and PKC. These pathways are central to cellular responses to a variety of extracellular signals.

PKA_PKC_Signaling cluster_PKA PKA Pathway cluster_PKC PKC Pathway GPCR_s GPCR (Gs) AC Adenylyl Cyclase GPCR_s->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates PKA_Substrates PKA Substrates PKA->PKA_Substrates Phosphorylates GPCR_q GPCR (Gq) PLC Phospholipase C GPCR_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates PKC_Substrates PKC Substrates PKC->PKC_Substrates Phosphorylates H8 H-8 H8->PKA Inhibits H7 H-7 H7->PKC Inhibits

Caption: PKA and PKC Signaling Pathways and Inhibition by H-series Compounds.

Experimental Protocols

Detailed methodologies for key experiments cited in the research of isoquinoline sulfonamides are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of isoquinoline sulfonamides against a specific protein kinase.

1. Materials and Reagents:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Isoquinoline sulfonamide inhibitor stock solution (in DMSO)

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare serial dilutions of the isoquinoline sulfonamide inhibitor in kinase reaction buffer.

  • Add a fixed amount of the purified kinase to each well of the assay plate.

  • Add the serially diluted inhibitor to the wells containing the kinase. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop the kinase reaction according to the detection reagent manufacturer's instructions.

  • Add the detection reagent to quantify the amount of ADP produced (which is inversely proportional to kinase inhibition).

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of an isoquinoline sulfonamide against a bacterial strain.[4][7][8]

1. Materials and Reagents:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Isoquinoline sulfonamide stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

2. Procedure:

  • Prepare a serial two-fold dilution of the isoquinoline sulfonamide in CAMHB directly in the 96-well plate.

  • Prepare a standardized bacterial inoculum in CAMHB.

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control well.

  • Include a growth control well (bacteria in broth without inhibitor) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the discovery and characterization of isoquinoline sulfonamides.

Workflow for Kinase Inhibitor Discovery and Characterization

Kinase_Inhibitor_Workflow start Start: Compound Library screen High-Throughput Screening (In Vitro Kinase Assay) start->screen hits Identify 'Hits' (Compounds with >50% Inhibition) screen->hits ic50 IC50 Determination (Dose-Response Curve) hits->ic50 selectivity Selectivity Profiling (Panel of Kinases) ic50->selectivity sar Structure-Activity Relationship (SAR) and Lead Optimization selectivity->sar cellular Cellular Assays (Target Engagement, Phenotypic Effects) sar->cellular invivo In Vivo Efficacy and Toxicity Studies cellular->invivo end Lead Candidate invivo->end

Caption: General Workflow for the Discovery of Kinase Inhibitors.

Workflow for Antibacterial Discovery and Characterization

Antibacterial_Workflow start Start: Compound Library primary_screen Primary Screen (Single Concentration Growth Inhibition) start->primary_screen hit_id Hit Identification primary_screen->hit_id mic MIC Determination (Broth Microdilution) hit_id->mic spectrum Spectrum of Activity (Panel of Bacterial Strains) mic->spectrum moa Mechanism of Action Studies (e.g., DNA Gyrase Assay) spectrum->moa resistance Resistance Studies moa->resistance lead_opt Lead Optimization resistance->lead_opt end Preclinical Candidate lead_opt->end

References

An In-depth Technical Guide to Isoquinoline-8-sulfonamide Derivatives and Their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoquinoline-8-sulfonamide derivatives, a significant class of compounds with diverse biological activities. This document delves into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate their efficacy. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Isoquinoline-8-sulfonamides

The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with therapeutic potential. These derivatives have been extensively studied as inhibitors of various enzymes, demonstrating their versatility as targeted therapeutic agents. Their activity is largely attributed to the ability of the isoquinoline and sulfonamide moieties to interact with specific residues within the active sites of their target proteins. This guide will focus on three key areas where these derivatives have shown significant promise: as protein kinase inhibitors, DNA gyrase inhibitors, and modulators of pyruvate kinase M2 (PKM2).

Structure-Activity Relationship and Quantitative Data

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the isoquinoline ring and the sulfonamide group. The following tables summarize the quantitative data on the inhibitory activities of various derivatives, providing a clear comparison of their potencies.

Protein Kinase Inhibition

This compound derivatives are well-known inhibitors of a variety of protein kinases, often acting as ATP-competitive inhibitors. The SAR studies in this area have revealed key structural features that govern their potency and selectivity.

CompoundSubstitutionTarget KinaseIC50 / Ki (µM)
H-71-(5-isoquinolinylsulfonyl)-2-methylpiperazineProtein Kinase C (PKC)6.0 (Ki)
H-8N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamidecGMP-dependent Protein Kinase0.48 (Ki)
H-8N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamidecAMP-dependent Protein Kinase1.2 (Ki)
H-9N-(2-aminoethyl)-5-isoquinolinesulfonamideProtein Kinase A (PKA)1.2 (Ki)
CKI-7N-(2-aminoethyl)-5-chlorothis compoundCasein Kinase 1 (CK1)0.7 (Ki)
DNA Gyrase Inhibition

A novel class of isoquinoline sulfonamides has been identified as allosteric inhibitors of bacterial DNA gyrase, exhibiting activity against fluoroquinolone-resistant strains.[1] The SAR in this series highlights the importance of specific substitutions for antibacterial potency.

CompoundR1R2E. coli MIC (µM)K. pneumoniae MIC (µM)E. coli Gyrase IC50 (nM)
1 HH6.2512.5ND
LEI-800 4-pyridinylH3.112.5103
99 H2-pyridinyl>100>100ND
100 PhenylH1.66.25ND
101 4-fluorophenylH1.66.25ND

ND: Not Determined

Pyruvate Kinase M2 (PKM2) Modulation

Certain quinoline-8-sulfonamide derivatives have been investigated as modulators of PKM2, a key enzyme in cancer metabolism.[2][3] The following table presents the cytotoxic activity of selected derivatives against various cancer cell lines.

CompoundC32 (IC50, µM)COLO829 (IC50, µM)MDA-MB-231 (IC50, µM)U87-MG (IC50, µM)A549 (IC50, µM)
9a 233.9168.7273.5339.7223.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Protein Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified protein kinase

  • Specific peptide or protein substrate

  • This compound derivative (test compound)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the specific substrate, and the purified protein kinase.

  • Add varying concentrations of the this compound derivative to the reaction mixture. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper/filters.

  • Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by test compounds.[4][5][6][7]

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • ATP solution

  • This compound derivative (test compound)

  • STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up the reaction mixture on ice, containing gyrase assay buffer and relaxed pBR322 DNA.

  • Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add ATP to the reaction mixture.

  • Initiate the reaction by adding the DNA gyrase enzyme.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding STEB.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed plasmid to supercoiled forms indicates gyrase activity.

  • Quantify the amount of supercoiled DNA in each lane to determine the percentage of inhibition and calculate the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Pyruvate Kinase M2 (PKM2) Activity Assay

This assay measures the enzymatic activity of PKM2 and its modulation by test compounds.[2][12][13][14][15][16][17][18][19]

Materials:

  • Recombinant human PKM2 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • NADH

  • This compound derivative (test compound)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, PEP, ADP, LDH, and NADH.

  • Add the test compound at various concentrations. Include a control with no compound.

  • Initiate the reaction by adding the PKM2 enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of pyruvate by PKM2.

  • Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the test compound.

  • Determine the effect of the compound on PKM2 activity (activation or inhibition) and calculate the AC50 (for activators) or IC50 (for inhibitors).

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by this compound derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Protein Kinase Signaling Pathway

Isoquinoline-8-sulfonamides that inhibit protein kinases interfere with a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The following diagram illustrates a generic protein kinase signaling cascade.

Protein_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Ligand Growth Factor Ligand->Receptor IK This compound Derivative IK->Kinase1 Inhibition Kinase2 Downstream Kinase (e.g., MEK) IK->Kinase2 Inhibition Kinase3 Effector Kinase (e.g., ERK) IK->Kinase3 Inhibition Kinase1->Kinase2 ATP1 ATP Kinase2->Kinase3 ATP2 ATP ATP3 ATP TF Transcription Factor Kinase3->TF ADP1 ADP ATP1->ADP1 ADP2 ADP ATP2->ADP2 ADP3 ADP ATP3->ADP3 Gene Target Gene Expression TF->Gene Transcription

Caption: Generic protein kinase signaling cascade and points of inhibition by this compound derivatives.

DNA Gyrase Mechanism of Action

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA. Allosteric inhibitors from the isoquinoline sulfonamide class bind to a pocket on the GyrA subunit, distinct from the fluoroquinolone binding site, and inhibit the enzyme's activity.

DNA_Gyrase_Mechanism cluster_gyrase DNA Gyrase Complex (GyrA/GyrB) G_segment G-segment DNA ATP_binding ATP Binding & Hydrolysis (GyrB) G_segment->ATP_binding T_segment T-segment DNA Cleavage_Religation DNA Cleavage & Religation (GyrA) T_segment->Cleavage_Religation Passage ATP_binding->T_segment Capture Supercoiled_DNA Supercoiled DNA Cleavage_Religation->Supercoiled_DNA Release Inhibitor Isoquinoline Sulfonamide (Allosteric Inhibitor) Inhibitor->Cleavage_Religation Allosteric Inhibition Relaxed_DNA Relaxed DNA Relaxed_DNA->G_segment Binding

Caption: Mechanism of DNA gyrase and allosteric inhibition by isoquinoline sulfonamides.

PKM2 Regulation in Glycolysis

PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. This compound derivatives can modulate this equilibrium, thereby affecting the metabolic flux through glycolysis.

PKM2_Regulation cluster_glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate ATP Production PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Activation PKM2_tetramer->PEP Catalyzes PKM2_tetramer->PKM2_dimer Inhibition FBP Fructose-1,6-bisphosphate (FBP) FBP->PKM2_tetramer Allosteric Activation Activator Quinoline-8-sulfonamide (Activator) Activator->PKM2_tetramer Stabilization Inhibitor Other Modulators (Inhibitors) Inhibitor->PKM2_dimer Stabilization

Caption: Regulation of PKM2 activity and modulation by quinoline-8-sulfonamide derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds in drug discovery. Their ability to selectively target and modulate the activity of key enzymes such as protein kinases, DNA gyrase, and PKM2 underscores their therapeutic potential across a range of diseases, including cancer and bacterial infections. The structure-activity relationships highlighted in this guide provide a framework for the rational design of more potent and selective inhibitors. The detailed experimental protocols serve as a valuable resource for researchers aiming to evaluate and characterize novel derivatives within this chemical class. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy.

References

Isoquinoline-8-sulfonamide as a Scaffold for Novel Inhibitor Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline-8-sulfonamide core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent ability to mimic the hinge-binding motif of ATP, the universal phosphate donor for kinases, has made it a foundational structure for the development of numerous potent and selective inhibitors. This technical guide provides a comprehensive overview of the this compound scaffold, its derivatives, and their application in targeting key kinases involved in various disease pathologies. We will delve into the structure-activity relationships, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways modulated by these inhibitors.

The isoquinoline ring system, coupled with a sulfonamide group at the 8th position, provides a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A notable early example is N-(2-(methylamino)ethyl)-5-isoquinolinesulfonamide (H-8)[1][2]. This guide will explore the evolution of this scaffold from early, less selective inhibitors to highly potent and specific drug candidates targeting enzymes such as Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase G (PKG).

The this compound Scaffold: A Privileged Structure

The inhibitory action of this compound derivatives primarily stems from their competitive binding to the ATP-binding pocket of protein kinases[3]. The isoquinoline nitrogen atom typically forms a crucial hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. The sulfonamide group and substitutions on the isoquinoline ring and the sulfonamide nitrogen allow for the exploration of other pockets within the active site, thereby conferring selectivity and potency.

Mechanism of Action

This compound-based inhibitors are predominantly ATP-competitive. The planarity of the isoquinoline ring allows it to fit into the hydrophobic pocket typically occupied by the adenine ring of ATP. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, further anchoring the inhibitor in the active site. Modifications at various positions of the isoquinoline ring and the sulfonamide side chain can be tailored to interact with specific amino acid residues in the kinase active site, leading to increased affinity and selectivity for the target kinase over other kinases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound inhibitors has been extensively studied. Key modifications that influence activity and selectivity include:

  • Substitutions on the Isoquinoline Ring: Halogenation or the introduction of small alkyl groups at positions 5 and 7 can significantly impact selectivity. For instance, the addition of a chlorine atom at the 5-position can enhance inhibitory activity against certain kinases.

  • The Sulfonamide Linker: The sulfonamide group is a critical pharmacophore. Its geometry and hydrogen bonding capacity are crucial for binding to the kinase hinge region.

  • The Side Chain: The nature of the substituent attached to the sulfonamide nitrogen is a major determinant of potency and selectivity. This side chain can be modified to interact with the solvent-exposed region or specific sub-pockets of the kinase active site. For example, the incorporation of a homopiperazine ring in the side chain of fasudil contributes to its potent inhibition of ROCK.

Quantitative Data on this compound-Based Inhibitors

The following tables summarize the inhibitory activities of representative this compound derivatives against various protein kinases. These values are crucial for comparing the potency and selectivity of different compounds.

Table 1: Inhibitory Activity of this compound Derivatives against ROCK Kinases

CompoundTargetIC50 (µM)Ki (µM)Reference
FasudilROCK1-0.33
FasudilROCK2-0.33
N-methylated derivative 11 (LASSBio-2065)ROCK13.1-
N-methylated derivative 11 (LASSBio-2065)ROCK23.8-

Table 2: Inhibitory Activity of this compound Derivatives against Other Kinases

CompoundTargetIC50 (µM)Ki (µM)Reference
H-7Protein Kinase C-6.0
H-8cGMP-dependent protein kinase-0.48
H-8cAMP-dependent protein kinase-1.2

Table 3: Cytotoxicity of Quinoline-8-sulfonamide Derivative 9a in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Reference
C32Amelanotic Melanoma233.9[4]
COLO829Melanotic Melanoma168.7[4]
MDA-MB-231Triple-Negative Breast Cancer273.5[4]
U87-MGGlioblastoma Multiforme339.7[4]
A549Lung Cancer223.1[4]

Signaling Pathways Modulated by this compound Inhibitors

Rho-associated Protein Kinase (ROCK) Signaling Pathway

The Rho/ROCK pathway is a central regulator of cell shape, motility, and contraction[5]. Dysregulation of this pathway is implicated in various diseases, including hypertension, cancer metastasis, and glaucoma. ROCK inhibitors, such as fasudil, have shown therapeutic potential in these conditions.

ROCK_Signaling_Pathway Ligands Ligands (e.g., ET-1, Ang II, TGF-β) GPCR GPCR Ligands->GPCR GEFs GEFs GPCR->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase p_MLC Phosphorylated MLC ROCK->p_MLC LIMK LIM Kinase ROCK->LIMK Inhibitor This compound Inhibitor (e.g., Fasudil) Inhibitor->ROCK Actomyosin_Contraction Actomyosin Contraction & Cytoskeletal Reorganization p_MLC->Actomyosin_Contraction Cofilin Cofilin LIMK->Cofilin Actin_Stabilization Actin Filament Stabilization Cofilin->Actin_Stabilization

Caption: The Rho/ROCK signaling pathway and the point of inhibition.

Protein Kinase A (PKA) Signaling Pathway

PKA is a cAMP-dependent protein kinase that plays a crucial role in various cellular processes, including metabolism, gene transcription, and cell growth[6][7][8][9].

PKA_Signaling_Pathway Hormones Hormones / Neurotransmitters GPCR GPCR Hormones->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive PKA (Inactive) (R2C2) cAMP->PKA_inactive PKA_active PKA (Active) (2C) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Metabolic_Enzymes Metabolic Enzymes PKA_active->Metabolic_Enzymes Inhibitor This compound Inhibitor (e.g., H-8) Inhibitor->PKA_active Gene_Transcription Gene Transcription CREB->Gene_Transcription Cellular_Response Cellular Response Metabolic_Enzymes->Cellular_Response

Caption: The PKA signaling pathway and the point of inhibition.

Protein Kinase G (PKG) Signaling Pathway

PKG is a cGMP-dependent protein kinase that is a key mediator of the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation and other physiological effects[10][11][12][13][14].

PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG_inactive PKG (Inactive) cGMP->PKG_inactive PKG_active PKG (Active) PKG_inactive->PKG_active MLCP_activation MLC Phosphatase Activation PKG_active->MLCP_activation Calcium_decrease Decreased Intracellular Ca2+ PKG_active->Calcium_decrease Inhibitor This compound Inhibitor Inhibitor->PKG_active Smooth_Muscle_Relaxation Smooth Muscle Relaxation MLCP_activation->Smooth_Muscle_Relaxation Calcium_decrease->Smooth_Muscle_Relaxation

Caption: The PKG signaling pathway and the point of inhibition.

Experimental Protocols

General Workflow for Inhibitor Design and Evaluation

The development of novel this compound-based kinase inhibitors typically follows a structured workflow.

Inhibitor_Design_Workflow Target_Selection Target Selection & Validation Lead_Generation Lead Generation (Scaffold Selection) Target_Selection->Lead_Generation SAR_Docking Structure-Activity Relationship (SAR) & Molecular Docking Lead_Generation->SAR_Docking Synthesis Chemical Synthesis of Derivatives SAR_Docking->Synthesis Biochemical_Assays In Vitro Biochemical Assays (Kinase Inhibition, IC50) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Viability, Target Engagement) Biochemical_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization Lead_Optimization->SAR_Docking ADMET ADMET Profiling Lead_Optimization->ADMET In_Vivo In Vivo Studies ADMET->In_Vivo

Caption: General workflow for kinase inhibitor design and evaluation.

Synthesis of Isoquinoline-8-sulfonyl Chloride

The key intermediate for the synthesis of this compound derivatives is isoquinoline-8-sulfonyl chloride.

Materials:

  • Isoquinoline

  • Chlorosulfonic acid

  • Thionyl chloride

  • Anhydrous dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • To a cooled (0 °C) solution of isoquinoline in anhydrous dichloromethane, add chlorosulfonic acid dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isoquinoline-8-sulfonic acid.

  • Treat the crude sulfonic acid with thionyl chloride and a catalytic amount of dimethylformamide.

  • Heat the mixture at reflux for 2-4 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting residue, isoquinoline-8-sulfonyl chloride, can be used in the next step without further purification or can be purified by column chromatography.

Synthesis of N-substituted Isoquinoline-8-sulfonamides

Materials:

  • Isoquinoline-8-sulfonyl chloride

  • Appropriate primary or secondary amine

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane or other suitable solvent

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve isoquinoline-8-sulfonyl chloride in anhydrous dichloromethane.

  • To this solution, add the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted this compound.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. The specific substrate, ATP concentration, and buffer conditions should be optimized for each kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates (white, low-volume)

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a microplate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting cell viability against compound concentration.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. Its favorable drug-like properties and synthetic tractability have led to the development of numerous compounds with significant therapeutic potential. The information presented in this technical guide provides a foundation for researchers and drug development professionals to further explore this important class of inhibitors. Future efforts in this area will likely focus on improving selectivity profiles, overcoming drug resistance, and exploring novel kinase targets. By leveraging the principles of structure-based drug design and a comprehensive understanding of the underlying biology, the full therapeutic potential of this compound-based inhibitors can be realized.

References

Biological Activities and Pharmacological Profile of Isoquinoline Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline sulfonamide scaffold represents a pivotal chemotype in modern pharmacology, giving rise to a class of kinase inhibitors with profound biological activities and significant therapeutic applications. These compounds, characterized by an isoquinoline core linked to a sulfonamide group, have been instrumental in dissecting complex signaling pathways and have yielded clinically significant drugs. This technical guide provides an in-depth examination of the pharmacological profiles of key isoquinoline sulfonamides, including the Rho-associated coiled-coil kinase (ROCK) inhibitors Fasudil and Y-27632, and the Protein Kinase A (PKA) inhibitor H-89. We present a comprehensive summary of their biological activities, quantitative inhibitory data, detailed experimental methodologies, and visual representations of their core signaling pathways to serve as a critical resource for researchers in drug discovery and development.

Introduction to Isoquinoline Sulfonamides

Isoquinoline sulfonamides are synthetic compounds that have garnered significant attention as potent and often selective inhibitors of protein kinases.[1] By competitively binding to the ATP-binding site of the kinase catalytic subunit, these molecules can modulate a vast array of cellular processes, including smooth muscle contraction, cell proliferation, apoptosis, and cytoskeletal organization.[2][3][4] Their structural backbone allows for chemical modifications that can tune their potency and selectivity, leading to the development of valuable research tools and therapeutic agents.[5] This guide focuses on three of the most well-characterized members of this family: Fasudil, Y-27632, and H-89.

Pharmacological Profiles of Key Isoquinoline Sulfonamides

Fasudil (HA-1077)

Fasudil is a potent inhibitor of Rho-associated coiled-coil kinase (ROCK) and a vasodilator.[2] Approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage, its therapeutic potential is also being explored for pulmonary hypertension, stroke, and neurodegenerative diseases.[2][5]

  • Mechanism of Action : Fasudil and its active metabolite, hydroxyfasudil, primarily inhibit ROCK.[6] ROCK is a key downstream effector of the small GTPase RhoA. The inhibition of ROCK leads to the dephosphorylation of the myosin light chain (MLC) in vascular smooth muscle cells. This occurs because ROCK normally phosphorylates and inactivates myosin light chain phosphatase (MLCP).[2][6] By inhibiting ROCK, Fasudil effectively increases MLCP activity, leading to MLC dephosphorylation, smooth muscle relaxation, and vasodilation.[6] Additionally, Fasudil has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), further contributing to its vasodilatory effects.[2][7]

  • Biological Activities :

    • Vasodilation : Relaxes vascular smooth muscle, increasing cerebral and coronary blood flow.[7][8]

    • Neuroprotection : Protects against ischemic brain damage by improving hemodynamics and inhibiting neutrophil-mediated damage.[7][8]

    • Anti-fibrotic : Attenuates the transformation of fibroblasts into myofibroblasts, suggesting potential in treating fibrotic diseases.[6]

    • Anti-proliferative : Decreases proliferation of human pulmonary arterial smooth muscle cells by reducing ERK activation.[2]

Y-27632

Y-27632 is another widely used, potent, and selective inhibitor of ROCK. It is primarily utilized as a research tool to investigate the physiological roles of the Rho/ROCK pathway.

  • Mechanism of Action : Similar to Fasudil, Y-27632 is an ATP-competitive inhibitor of both ROCK isoforms (ROCK1 and ROCK2).[9] Its inhibition of ROCK prevents the phosphorylation of substrates like MYPT1 and MLC, thereby modulating actin cytoskeleton dynamics, cell adhesion, and motility.[4][10]

  • Biological Activities :

    • Stem Cell Culture : Significantly enhances the survival and clonogenicity of dissociated human embryonic stem cells (hESCs) by inhibiting dissociation-induced apoptosis (anoikis).[11]

    • Cell Invasion : Its effect on cell invasion is context-dependent. While it can decrease metastasis in some cancer models, it has also been shown to increase the invasive nature of colon cancer cells in a 3D collagen matrix.[5]

    • Apoptosis Regulation : Reduces apoptosis in various cell types, including salivary gland stem cells, by upregulating anti-apoptotic proteins like BCL-2.[4]

H-89

H-89 is best known as a potent and selective inhibitor of cAMP-dependent Protein Kinase A (PKA).[3][10] It is extensively used in cell biology to probe the functions of the PKA signaling pathway.

  • Mechanism of Action : H-89 acts as a competitive inhibitor at the ATP-binding site on the catalytic subunit of PKA.[3] While highly selective for PKA at lower concentrations, it's crucial to note that at higher concentrations, H-89 can inhibit other kinases, including ROCK-II, S6K1, and MSK1, which can lead to off-target effects.[3][12][13]

  • Biological Activities :

    • PKA Pathway Inhibition : Blocks the phosphorylation of PKA substrates, affecting processes like gene transcription, metabolism, and ion channel function.[14]

    • Neurite Outgrowth : Inhibits forskolin-induced neurite outgrowth in PC12D cells, demonstrating the role of PKA in this process.[3]

    • Synaptic Plasticity : Has been shown to attenuate synaptic dysfunction and neuronal cell death following ischemic injury, though some effects may be PKA-independent.[13]

    • Cell Proliferation : Can inhibit cell proliferation, in part by reducing myosin regulatory light chain phosphorylation.[11]

Quantitative Data: Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical parameter. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for Fasudil, Y-27632, and H-89 against their primary targets and other selected kinases.

Table 1: Inhibition Profile of ROCK Inhibitors
Compound Target Kinase Inhibition Value Reference
FasudilROCK160.2% Inh. @ 0.5µM[15]
ROCK2IC₅₀ = 158 nM[16]
PKAIC₅₀ = 5.3 µM[7]
PKG40.5% Inh. @ 0.5µM[15]
Y-27632ROCK1Kᵢ = 220 nM[9]
ROCK2Kᵢ = 300 nM[9]
PKAIC₅₀ > 10 µM[16]
PKCIC₅₀ > 10 µM[16]
HydroxyfasudilPKAIC₅₀ = 37 µM[7]
Table 2: Inhibition Profile of H-89
Compound Target Kinase Inhibition Value Reference
H-89PKAKᵢ = 48 nM[10]
IC₅₀ = 135 nM[3][12]
PKGKᵢ = 480 nM[10]
ROCK2IC₅₀ = 270 nM[3][12]
S6K1IC₅₀ = 80 nM[3][12]
MSK1IC₅₀ = 120 nM[3][12]
PKBαIC₅₀ = 2600 nM[3]
MAPKAP-K1bIC₅₀ = 2800 nM[3]

Note: IC₅₀ values can vary depending on experimental conditions, particularly ATP concentration.[10]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the core signaling pathways affected by these inhibitors.

ROCK_Pathway cluster_membrane Cell Membrane GPCR GPCR / Receptor Tyrosine Kinase RhoGEF RhoGEF GPCR->RhoGEF Extracellular Signal RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Fasudil Fasudil / Y-27632 Fasudil->ROCK Inhibition pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) Contraction Stress Fibers Smooth Muscle Contraction pMLC->Contraction Actin Actin Cytoskeleton Actin->Contraction

Caption: Rho/ROCK signaling pathway inhibited by Fasudil and Y-27632.

PKA_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., Gs) AC Adenylyl Cyclase GPCR->AC Hormone/Ligand cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive PKA (Inactive) R₂C₂ Complex cAMP->PKA_inactive Binds & Activates PKA_R Regulatory Subunits (R₂) PKA_inactive->PKA_R PKA_C Catalytic Subunits (C) PKA_inactive->PKA_C Substrates Protein Substrates (e.g., CREB) PKA_C->Substrates Phosphorylates H89 H-89 H89->PKA_C Inhibits (ATP-competitive) pSubstrates Phosphorylated Substrates Response Cellular Response (Gene Expression, etc.) pSubstrates->Response

Caption: PKA signaling pathway showing ATP-competitive inhibition by H-89.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are generalized protocols for key assays used to characterize isoquinoline sulfonamides.

In Vitro Kinase Inhibition Assay (ROCK Activity)

This protocol describes a non-radioactive, ELISA-based method to measure ROCK activity.

  • Plate Preparation : Use a 96-well plate pre-coated with a ROCK substrate, such as recombinant Myosin Phosphatase Target Subunit 1 (MYPT1).[17][18]

  • Inhibitor Preparation : Prepare serial dilutions of the isoquinoline sulfonamide inhibitor (e.g., Fasudil, Y-27632) in a kinase buffer. Include a vehicle-only control (e.g., DMSO).

  • Kinase Reaction :

    • Add purified, active ROCK enzyme to each well.

    • Add the prepared inhibitor dilutions to the corresponding wells and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding an ATP solution (e.g., 0.5 mM final concentration) to all wells.[17]

    • Incubate the plate at 30°C for 30-60 minutes to allow for substrate phosphorylation.[1]

  • Detection :

    • Wash the plate multiple times with a wash buffer (e.g., TBS-Tween) to remove ATP and unbound reagents.

    • Add a primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 Thr696). Incubate for 1 hour at room temperature.[17][18]

    • Wash the plate again.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.[17]

    • Wash the plate a final time.

  • Signal Measurement :

    • Add a chromogenic HRP substrate, such as TMB (3,3',5,5'-Tetramethylbenzidine).

    • Allow the color to develop, then stop the reaction with an acid solution (e.g., H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Kinase_Assay_Workflow A 1. Coat Plate with Kinase Substrate (e.g., MYPT1) B 2. Add ROCK Enzyme & Inhibitor (e.g., Fasudil) A->B C 3. Initiate Reaction with ATP B->C D 4. Wash C->D E 5. Add Primary Ab (anti-Phospho-Substrate) D->E F 6. Wash E->F G 7. Add HRP-conjugated Secondary Ab F->G H 8. Wash G->H I 9. Add TMB Substrate & Measure Absorbance H->I J 10. Calculate IC50 I->J

References

An In-depth Technical Guide to the Isoquinoline Sulfonamide Family of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline sulfonamide family of compounds represents a significant class of kinase inhibitors, playing a crucial role in both fundamental research and clinical applications. These small molecules are characterized by a core isoquinoline ring structure linked to a sulfonamide group. Their primary mechanism of action involves competitive inhibition of the ATP-binding site of various protein kinases, thereby modulating a wide array of cellular signaling pathways. This technical guide provides a comprehensive overview of this inhibitor family, with a focus on their core members, mechanism of action, therapeutic applications, and the experimental methodologies used for their evaluation.

Mechanism of Action

Isoquinoline sulfonamide inhibitors are ATP-competitive, meaning they bind to the kinase's active site, where ATP would normally bind. This binding is reversible and prevents the transfer of a phosphate group from ATP to the kinase's substrate, effectively halting the signaling cascade. The isoquinoline moiety and the sulfonamide group are key pharmacophores that interact with the amino acid residues in the ATP-binding pocket. The specificity of these inhibitors for different kinases is determined by the various substituents on the isoquinoline ring, which can be modified to enhance potency and selectivity.

Key Members of the Isoquinoline Sulfonamide Family

Several members of the isoquinoline sulfonamide family have been extensively studied and have found widespread use as research tools and therapeutic agents.

  • Fasudil (HA-1077): One of the most well-known members, Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It has been approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage. Fasudil also exhibits inhibitory activity against other kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG), albeit at higher concentrations.[2]

  • Y-27632: A highly selective and potent inhibitor of ROCK1 and ROCK2.[1][4] It is widely used in research to study the physiological roles of ROCK kinases in processes such as cell adhesion, migration, and smooth muscle contraction.

  • H-89: Initially identified as a potent and selective inhibitor of PKA, H-89 is a valuable tool for investigating cAMP-dependent signaling pathways.[5][6][7] However, subsequent studies have revealed that H-89 can also inhibit other kinases, including S6K1, MSK1, and ROCK2, at similar concentrations, necessitating careful interpretation of experimental results.[6]

  • H-1152: A more specific and potent ROCK inhibitor compared to Fasudil and Y-27632, with a Ki value in the low nanomolar range.[8]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50/Ki values) of key isoquinoline sulfonamide inhibitors against a panel of protein kinases. This data allows for a direct comparison of their potency and selectivity.

InhibitorTarget KinaseIC50 / Ki (nM)Reference(s)
Fasudil (HA-1077) ROCK1330 (Ki)[2]
ROCK2158[2]
PKA4,580[2]
PKC12,300[2]
PKG1,650[2]
MSK15,000[3]
PRK24,000[3]
Hydroxyfasudil ROCK1730[9]
ROCK2720[9]
PKA37,000[9]
Y-27632 ROCK1140-220[1][8]
ROCK2140-220[1][8]
H-89 PKA48 - 135[5][6][7]
S6K180[6]
MSK1120[6]
ROCK2270[6]
PKBα2,600[6]
MAPKAP-K1b2,800[6]
H-1152 ROCK1.6 (Ki)[8]
ROCK212[8]

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by isoquinoline sulfonamide inhibitors.

Rho_ROCK_Signaling_Pathway cluster_activation Activation GPCR GPCRs RhoGEF RhoGEFs GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLC Phosphatase ROCK->MLCP Cofilin Cofilin LIMK->Cofilin Actin_Stress_Fibers Actin Stress Fibers & Contraction Cofilin->Actin_Stress_Fibers Polymerization pMLC p-MLC MLCP->pMLC MLC Myosin Light Chain (MLC) MLC->pMLC pMLC->Actin_Stress_Fibers Y27632 Y-27632 / Fasudil Y27632->ROCK

Caption: Rho/ROCK Signaling Pathway and Inhibition.

PKA_Signaling_Pathway GPCR_s GPCR (Gs) AC Adenylyl Cyclase GPCR_s->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive PKA (Inactive) R2C2 cAMP->PKA_inactive PKA_active PKA (Active) 2C + 2R-cAMP PKA_inactive->PKA_active Substrates Cellular Substrates PKA_active->Substrates Phosphorylation Response Cellular Response Substrates->Response H89 H-89 H89->PKA_active

Caption: PKA Signaling Pathway and Inhibition.

PKC_Signaling_Pathway GPCR_q GPCR (Gq) PLC Phospholipase C GPCR_q->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_inactive PKC (Inactive) DAG->PKC_inactive Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive PKC_active PKC (Active) PKC_inactive->PKC_active Substrates Cellular Substrates PKC_active->Substrates Phosphorylation Response Cellular Response Substrates->Response Fasudil Fasudil Fasudil->PKC_active

Caption: PKC Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of Isoquinoline Sulfonamides (Representative Protocol)

The following is a generalized, representative protocol for the synthesis of isoquinoline sulfonamides, based on common synthetic routes described in the literature. Specific reaction conditions may vary depending on the desired final compound.

Synthesis_Workflow Start Isoquinoline Sulfonation Sulfonation (e.g., Chlorosulfonic acid) Start->Sulfonation SulfonylChloride Isoquinoline Sulfonyl Chloride Sulfonation->SulfonylChloride Coupling Amine Coupling (e.g., in Pyridine) SulfonylChloride->Coupling Amine Amine (R-NH2) Amine->Coupling CrudeProduct Crude Isoquinoline Sulfonamide Coupling->CrudeProduct Purification Purification (e.g., HPLC) CrudeProduct->Purification FinalProduct Pure Isoquinoline Sulfonamide Purification->FinalProduct

Caption: General Synthesis Workflow.

1. Sulfonation of Isoquinoline:

  • To a stirred, cooled (0-5 °C) solution of chlorosulfonic acid, slowly add isoquinoline portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The resulting precipitate, isoquinoline sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

2. Amine Coupling:

  • Dissolve the isoquinoline sulfonyl chloride in a suitable aprotic solvent such as pyridine or dichloromethane.

  • To this solution, add the desired amine (e.g., a primary or secondary amine) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

3. Purification by High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (typically around 254 nm).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol).

  • Inject the sample onto the HPLC column.

  • Collect fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to yield the purified isoquinoline sulfonamide.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of an isoquinoline sulfonamide inhibitor against a specific kinase.

Kinase_Assay_Workflow PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions Incubate Incubate Kinase and Inhibitor PrepareReagents->Incubate InitiateReaction Initiate Reaction with ATP/Substrate Incubate->InitiateReaction StopReaction Stop Reaction InitiateReaction->StopReaction Detect Detect Phosphorylation (e.g., Luminescence, Fluorescence, Radioactivity) StopReaction->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze

Caption: In Vitro Kinase Assay Workflow.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Isoquinoline sulfonamide inhibitor (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™, or [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Prepare serial dilutions of the isoquinoline sulfonamide inhibitor in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • In a microplate, add the diluted inhibitor or control to the wells.

  • Add the purified kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

  • Add the detection reagent to quantify the amount of product formed (e.g., ADP, phosphorylated substrate).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based ROCK Inhibition Assay (Scratch Wound Healing Assay)

This protocol provides a method to assess the functional effect of ROCK inhibitors on cell migration.

Scratch_Assay_Workflow SeedCells Seed Cells to Confluence CreateWound Create a Scratch Wound SeedCells->CreateWound Treat Treat with Inhibitor CreateWound->Treat Image_t0 Image at Time 0 Treat->Image_t0 Incubate Incubate (e.g., 24-48h) Image_t0->Incubate Image_tX Image at Time X Incubate->Image_tX Analyze Analyze Wound Closure Image_tX->Analyze

Caption: Cell-Based Scratch Assay Workflow.

Materials:

  • Cell line known to express ROCK (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • Sterile pipette tips (p200) or a cell scraper

  • Isoquinoline sulfonamide ROCK inhibitor (e.g., Y-27632 or Fasudil)

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Using a sterile pipette tip, create a straight scratch or "wound" through the center of the cell monolayer.

  • Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of the ROCK inhibitor or a vehicle control (DMSO).

  • Capture images of the wound at time 0.

  • Incubate the plate at 37 °C in a 5% CO2 incubator.

  • Capture images of the same wound areas at subsequent time points (e.g., 12, 24, and 48 hours).

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure over time for each inhibitor concentration compared to the control. A potent ROCK inhibitor will significantly inhibit cell migration and thus wound closure.

Conclusion

The isoquinoline sulfonamide family of kinase inhibitors has proven to be an invaluable class of molecules for both dissecting complex signaling pathways and for the development of novel therapeutics. Their well-defined mechanism of action and the tunability of their selectivity through chemical modification continue to make them a focus of active research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with or developing new inhibitors based on this important scaffold.

References

Methodological & Application

Application Notes and Protocols for Isoquinoline-8-sulfonamide in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the utilization of Isoquinoline-8-sulfonamide and its derivatives as inhibitors in kinase activity assays. This document outlines the underlying principles, experimental protocols, data interpretation, and visualization of relevant signaling pathways.

Introduction to this compound as a Kinase Inhibitor

This compound and its analogs are a well-established class of small molecule kinase inhibitors. Their primary mechanism of action is the competitive inhibition of the ATP-binding site on a wide range of protein kinases.[1] This competitive binding prevents the transfer of a phosphate group from ATP to the substrate, thereby inhibiting the kinase's catalytic activity. The specificity of different isoquinoline sulfonamide derivatives for various kinases is determined by the chemical nature of the substituents on the isoquinoline and sulfonamide moieties.

Prominent examples include H-7 and H-8, which exhibit inhibitory activity against Protein Kinase C (PKC) and cyclic nucleotide-dependent Protein Kinase A (PKA), respectively. Another derivative, CKI-7, is known to be a selective inhibitor of Casein Kinase 1 (CK1). Understanding the interaction of these compounds with their target kinases is crucial for basic research in cell signaling and for the development of novel therapeutic agents.

Quantitative Data: Inhibitory Potency of Isoquinoline Sulfonamide Derivatives

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the reported inhibitory activities of selected compounds against various kinases.

CompoundTarget KinaseIC50 / Ki (µM)Notes
H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide)cGMP-dependent Protein Kinase0.48 (Ki)Competitive with respect to ATP.
cAMP-dependent Protein Kinase (PKA)1.2 (Ki)Competitive with respect to ATP.
H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine)Protein Kinase C (PKC)6.0 (Ki)Competitive with respect to ATP.
CKI-7 (N-(2-aminoethyl)-5-chlorothis compound)Casein Kinase 1 (CK1) from S. pombe39 (Ki)ATP-competitive inhibitor.

Experimental Protocols

This section provides a detailed protocol for a generic in vitro kinase activity assay to determine the inhibitory potential of this compound or its derivatives. This protocol is adaptable to various kinase-substrate pairs and can be performed in a 96-well or 384-well plate format. The principle of the assay is to measure the amount of phosphorylated substrate in the presence and absence of the inhibitor.

Materials and Reagents
  • Kinase: Purified, active protein kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • This compound inhibitor: Stock solution in an appropriate solvent (e.g., DMSO).

  • ATP: Adenosine 5'-triphosphate, stock solution.

  • Kinase Reaction Buffer: Typically contains Tris-HCl or HEPES buffer, MgCl₂, and other components optimal for the specific kinase.

  • Detection Reagent: Reagent to quantify substrate phosphorylation (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP).

  • 96-well or 384-well plates: Low-binding, white or black plates depending on the detection method.

  • Plate reader: Capable of measuring luminescence, fluorescence, or radioactivity.

Experimental Workflow

The following diagram illustrates the general workflow for a kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor and kinase to plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase solution prep_kinase->add_inhibitor prep_substrate_atp Prepare substrate and ATP solution add_substrate_atp Initiate reaction with substrate/ATP mix prep_substrate_atp->add_substrate_atp pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate_atp incubate Incubate at optimal temperature add_substrate_atp->incubate stop_reaction Stop reaction incubate->stop_reaction add_detection Add detection reagent stop_reaction->add_detection read_plate Read plate add_detection->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_data Plot dose-response curve calc_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Experimental workflow for a kinase inhibition assay.

Detailed Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the this compound inhibitor (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution of the inhibitor in kinase reaction buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO only).

    • Prepare the kinase and substrate solutions in kinase reaction buffer at a concentration that is 2X the final desired concentration.

    • Prepare the ATP solution in kinase reaction buffer at a concentration that is 2X the final desired concentration. The optimal ATP concentration is often near the Km value for the specific kinase.

  • Assay Procedure:

    • Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of a 96-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Gently mix and pre-incubate the kinase and inhibitor for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the substrate is introduced.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well. The final reaction volume will be 20 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent kinases) or by proceeding directly to the detection step, depending on the assay kit.

  • Detection:

    • Follow the manufacturer's instructions for the chosen detection method. For example, if using an ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to measure the amount of ADP produced.

    • Incubate as required by the detection protocol.

    • Read the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no kinase control) from all experimental wells.

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control (100% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Visualization

This compound derivatives are valuable tools for dissecting cellular signaling pathways. For instance, H-8 can be used to probe the role of PKA in various cellular processes. The following diagram illustrates a simplified PKA signaling pathway that can be modulated by this compound derivatives.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR G_protein G Protein GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Ligand Ligand Ligand->GPCR binds G_protein->AC activates ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Substrate_unphos Substrate Protein PKA_active->Substrate_unphos phosphorylates CREB CREB PKA_active->CREB phosphorylates Inhibitor This compound (e.g., H-8) Inhibitor->PKA_active inhibits Substrate_phos Phosphorylated Substrate Gene_expression Gene Expression Substrate_phos->Gene_expression leads to CREB_phos Phospho-CREB CREB_phos->Gene_expression activates

Caption: Simplified PKA signaling pathway and the inhibitory action of this compound.

References

Applications of Isoquinoline-8-sulfonamide in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Overview of Isoquinoline-8-sulfonamides

The isoquinoline-8-sulfonamide scaffold is a core structure for a class of synthetic compounds that have garnered significant attention in biomedical research, particularly in oncology. These compounds are recognized for their ability to inhibit various protein kinases, enzymes that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer, making protein kinases attractive targets for therapeutic intervention.

Mechanism of Action

This compound derivatives function primarily as competitive inhibitors of ATP at the catalytic sites of a range of serine/threonine kinases. By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group to substrate proteins, thereby blocking downstream signaling cascades. The specificity of these inhibitors for different kinases is determined by the chemical moieties attached to the this compound core.

Applications in Cancer Research

Due to their kinase inhibitory activity, this compound derivatives are valuable tools for dissecting the roles of specific signaling pathways in cancer progression. They are widely used in cancer cell line studies to:

  • Investigate the involvement of specific kinases in tumor cell proliferation, survival, and metastasis.

  • Identify potential therapeutic targets for novel anticancer drugs.

  • Evaluate the efficacy of kinase inhibition as a therapeutic strategy.

  • Study the mechanisms of drug resistance.

Featured Compounds

This section highlights three well-characterized this compound derivatives that are extensively used in cancer research.

  • H-89: A potent and selective inhibitor of cyclic AMP-dependent protein kinase (PKA).[1]

  • KN-62: A selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2]

  • Y-27632: A specific inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of H-89, KN-62, and Y-27632 in various cancer cell lines, providing a quantitative measure of their cytotoxic or growth-inhibitory effects.

Table 1: IC50 Values of H-89 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Caco-2Colon CarcinomaDose-dependent growth inhibition[1][4]
SW480Colon CarcinomaSynergistic apoptosis with GTN at 10 µM

Table 2: IC50 Values of KN-62 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous LeukemiaInduces G1 and/or S phase arrest[2]
HeLaCervical CancerInduces G1 and/or S phase arrest[2]
Gastric Cancer CellsGastric CancerInhibits proliferation, invasion, and migration[5]
Osteosarcoma CellsOsteosarcomaDecreases migration and invasion[5]
Breast Cancer CellsBreast CancerDecreases migration and invasion[5]
Prostate Cancer CellsProstate CancerDecreases migration and invasion[5]
Colon Cancer CellsColon CancerDecreases migration and invasion[5]
Endometrial Cancer CellsEndometrial CancerDecreases migration and invasion[5]

Table 3: IC50 Values of Y-27632 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
WPMY-1Prostate (stromal)Dose-dependent inhibition of viability[6]
BPH-1Prostate (hyperplastic epithelial)Dose-dependent inhibition of viability[6]
PC-3Prostate Cancer50-100 (marked decrease in cell index)[7]
SW620Colon Cancer10 (enhances invasiveness in 3D culture)[8]
Oral Squamous Cell Carcinoma (OSCC) CellsOral CancerPotently inhibits proliferation and migration[8]

Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by the featured this compound derivatives.

PKA Signaling Pathway and Inhibition by H-89

PKA_pathway GPCR GPCR AC Adenylate Cyclase GPCR->AC + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression Regulates H89 H-89 H89->PKA Inhibits

Caption: PKA signaling pathway and its inhibition by H-89.

CaMKII Signaling Pathway and Inhibition by KN-62

CaMKII_pathway Ca_ion Ca²⁺ Influx CaM Calmodulin (CaM) Ca_ion->CaM Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM CaMKII CaMKII Ca_CaM->CaMKII Activates Downstream Downstream Targets (Cell Cycle Progression) CaMKII->Downstream Phosphorylates KN62 KN-62 KN62->CaMKII Inhibits (competes with Ca²⁺/CaM)

Caption: CaMKII signaling pathway and its inhibition by KN-62.

ROCK Signaling Pathway and Inhibition by Y-27632

ROCK_pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin_Myosin Actin-Myosin Contraction MLC->Actin_Myosin Promotes Cell_Function Cell Motility, Invasion, Proliferation Actin_Myosin->Cell_Function Y27632 Y-27632 Y27632->ROCK Inhibits (ATP-competitive)

Caption: ROCK signaling pathway and its inhibition by Y-27632.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the effects of this compound derivatives on cancer cell lines.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

  • This compound compound stock solution (e.g., in DMSO)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound compound in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution to each well. c. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Protein Kinase Inhibition

This protocol provides a general procedure for Western blotting to assess the inhibition of protein phosphorylation.[1][10][11]

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with an this compound inhibitor, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target kinase or its downstream substrate. A decrease in the phosphorylated protein signal relative to the total protein indicates inhibition.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: a. Treat cells with the inhibitor for the desired time. b. Wash cells with ice-cold PBS and lyse with lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. c. Load equal amounts of protein into the wells of an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c.

  • Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): a. To detect total protein on the same membrane, strip the antibodies using a stripping buffer. b. Re-block the membrane and probe with the antibody for the total protein.

Protocol 3: In Vitro Kinase Activity Assay

This protocol describes a general method for measuring the activity of a purified kinase in the presence of an inhibitor.[12][13][14]

Principle: An in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate by a purified kinase. The assay can be performed using radiolabeled ATP (³²P-ATP) or non-radioactive methods that detect the phosphorylated substrate using a specific antibody. Inhibition is measured as a decrease in substrate phosphorylation.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer

  • ATP (and ³²P-ATP if using radioactive method)

  • This compound inhibitor

  • Stop solution (e.g., EDTA)

  • Detection reagents (e.g., phosphospecific antibody, reagents for autoradiography or luminescence)

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microplate or microcentrifuge tubes. b. Add the this compound inhibitor at various concentrations. Include a no-inhibitor control.

  • Initiate Reaction: a. Start the kinase reaction by adding ATP (and ³²P-ATP). b. Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate Reaction: a. Stop the reaction by adding a stop solution.

  • Detection of Phosphorylation:

    • Radioactive Method: a. Spot the reaction mixture onto a phosphocellulose paper or separate by SDS-PAGE. b. Wash to remove unincorporated ³²P-ATP. c. Quantify the incorporated radioactivity using a scintillation counter or autoradiography.

    • Non-Radioactive Method (e.g., ELISA-based): a. Transfer the reaction mixture to an antibody-coated plate that captures the phosphorylated substrate. b. Detect the captured substrate using a labeled secondary antibody and a colorimetric or chemiluminescent substrate.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. b. Determine the IC50 of the inhibitor for the specific kinase.

Experimental Workflows

The following diagrams illustrate logical workflows for utilizing this compound derivatives in cancer cell line studies.

Workflow for Screening this compound Derivatives

Screening_Workflow Start Start: Library of This compound Derivatives Cell_Viability Cell Viability Assay (MTT) on a panel of cancer cell lines Start->Cell_Viability IC50 Determine IC50 values Cell_Viability->IC50 Select_Hits Select Hit Compounds (Potent and Selective) IC50->Select_Hits End End: Lead Compounds for Further Investigation Select_Hits->End

Caption: Workflow for screening a library of compounds.

Workflow for Investigating Mechanism of Action

MOA_Workflow Start Start: Hit Compound Kinase_Panel In Vitro Kinase Profiling Assay Start->Kinase_Panel Target_ID Identify Primary Kinase Target(s) Kinase_Panel->Target_ID Western_Blot Western Blot Analysis of Target Phosphorylation in Cells Target_ID->Western_Blot Pathway_Analysis Confirm Target Engagement and Pathway Inhibition Western_Blot->Pathway_Analysis Functional_Assays Cell-based Functional Assays (Apoptosis, Migration, Invasion) Pathway_Analysis->Functional_Assays MOA Elucidate Mechanism of Action Functional_Assays->MOA

Caption: Workflow for elucidating the mechanism of action.

References

Experimental Guide for Using Isoquinoline-8-sulfonamide in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Isoquinoline-8-sulfonamide and its derivatives are a well-established class of small molecules known for their inhibitory effects on a variety of protein kinases by competing with ATP. While the primary application of these compounds has been in studying kinase function and as potential therapeutic agents, the inherent fluorescent properties of the isoquinoline scaffold suggest a potential secondary application in live-cell imaging. This document provides a proposed experimental framework for utilizing this compound as a fluorescent probe for visualizing kinase-rich subcellular compartments or for developing biosensors to monitor kinase activity in living cells. It is important to note that the use of this compound itself as a direct fluorescent probe for live-cell imaging is an emerging and experimental application that requires further validation. The protocols provided herein are based on established principles of live-cell imaging with small molecule probes and the known biochemical properties of isoquinoline sulfonamides.

Principle of Application

The proposed application leverages the dual nature of this compound: its function as a kinase inhibitor and the potential fluorescence of its isoquinoline core. By binding to the ATP-binding pocket of protein kinases, a localized concentration of the molecule can be achieved in cellular compartments with high kinase activity or expression. If this compound exhibits sufficient fluorescence upon binding or within the cellular microenvironment, it could serve as a marker for these regions. This approach offers a potential advantage over fluorescent protein-based biosensors as it does not require genetic modification of the cells.

Key Considerations

  • Photophysical Properties: The specific excitation and emission spectra, quantum yield, and photostability of this compound in a cellular environment are not well-characterized. Initial experiments should focus on determining these parameters.

  • Cell Permeability: The ability of this compound to cross the cell membrane is crucial for live-cell applications. While some isoquinoline sulfonamides are known to be cell-permeable, this may vary depending on the specific cell type and experimental conditions.[1]

  • Specificity and Off-Target Effects: this compound and its analogs are known to inhibit multiple kinases. Therefore, the observed fluorescence may represent the cumulative localization to a family of kinases rather than a single target.

  • Cytotoxicity: As with any small molecule inhibitor, it is essential to determine the optimal concentration range that provides a detectable signal without inducing significant cytotoxicity.

Quantitative Data

For effective experimental design, it is crucial to consider the known inhibitory concentrations and cytotoxic effects of isoquinoline sulfonamides. The following tables summarize available data for related compounds, which can serve as a starting point for concentration optimization.

Table 1: Inhibitory Activity of Isoquinoline Sulfonamide Derivatives against Protein Kinases

CompoundTarget KinaseIC50 (nM)Reference Compound
1bHaspin57Pyrazolo[3,4-g]isoquinoline
1cHaspin66Pyrazolo[3,4-g]isoquinoline
2cHaspin62Pyrazolo[3,4-g]isoquinoline
H7Protein Kinase CHigh Affinity1-(5-isoquinolinesulfonyl)-2-methylpiperazine

Table 2: Cytotoxicity of Quinoline-8-Sulfonamide Derivatives

CompoundCell LineGI50 (µM)
9aC32 (Melanoma)233.9
9aCOLO829 (Melanoma)168.7
9aMDA-MB-231 (Breast Cancer)273.5
9aU87-MG (Glioblastoma)339.7
9aA549 (Lung Cancer)223.1

Note: This data is for Quinoline-8-sulfonamide derivatives, a related class of compounds. Cytotoxicity should be empirically determined for this compound in the cell line of interest.[4]

Experimental Protocols

Protocol 1: Determination of Spectroscopic Properties of this compound in a Cellular Environment

Objective: To determine the optimal excitation and emission wavelengths for this compound within live cells.

Materials:

  • This compound

  • Cell culture medium

  • Live-cell imaging compatible plates or dishes

  • Fluorescence microscope with spectral imaging capabilities

  • Control cells (not treated with the compound)

Procedure:

  • Cell Culture: Plate cells at an appropriate density in imaging-compatible dishes and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to a range of working concentrations (e.g., 1-100 µM).

  • Labeling: Replace the cell culture medium with the medium containing this compound. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C and 5% CO2.

  • Washing (Optional): Gently wash the cells with pre-warmed imaging buffer (e.g., HBSS) to remove excess compound and reduce background fluorescence.

  • Spectral Imaging:

    • Place the dish on the microscope stage.

    • Using a broad range of excitation wavelengths, acquire emission spectra from labeled cells.

    • Identify the excitation wavelength that yields the maximum emission intensity.

    • With the optimal excitation wavelength, acquire a detailed emission spectrum to determine the peak emission wavelength.

  • Image Acquisition: Acquire images of the cells using the determined optimal excitation and emission settings.

  • Analysis: Analyze the spectral data to determine the excitation and emission maxima.

Protocol 2: Live-Cell Imaging of Kinase Localization

Objective: To visualize the subcellular localization of this compound as a proxy for kinase-rich regions.

Materials:

  • This compound

  • Cell line of interest

  • Live-cell imaging system (confocal or widefield fluorescence microscope)

  • Environmental chamber for maintaining temperature, humidity, and CO2

  • Organelle-specific fluorescent markers (e.g., MitoTracker, ER-Tracker) for co-localization studies

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Compound Loading: Incubate cells with an optimized concentration of this compound (determined from cytotoxicity and signal-to-noise assessments) for 30-60 minutes.

  • Co-staining (Optional): If desired, co-stain with organelle-specific dyes according to the manufacturer's instructions.

  • Imaging:

    • Mount the dish on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for 10-15 minutes.

    • Acquire fluorescence images using the pre-determined optimal excitation and emission settings for this compound and any co-stains.

    • Acquire a brightfield or DIC image for cellular context.

  • Time-Lapse Imaging (Optional): To observe dynamic changes, acquire images at regular intervals.

  • Data Analysis:

    • Analyze the images to determine the subcellular distribution of the fluorescence signal.

    • If co-staining was performed, analyze the degree of co-localization between the this compound signal and the organelle markers.

Visualizations

Signaling_Pathway Proposed Mechanism of this compound Imaging cluster_cell Live Cell IQ-8-S Isoquinoline-8- sulfonamide Kinase Protein Kinase IQ-8-S->Kinase Binds to ATP_Site ATP-Binding Site Kinase->ATP_Site Contains Fluorescence Fluorescence Signal Kinase->Fluorescence Generates Localized Experimental_Workflow Live-Cell Imaging Workflow Start Start Cell_Culture Culture Cells in Imaging Dish Start->Cell_Culture Prepare_IQ Prepare Isoquinoline-8- sulfonamide Solution Cell_Culture->Prepare_IQ Incubate Incubate Cells with Compound Prepare_IQ->Incubate Wash Wash Cells (Optional) Incubate->Wash Image Acquire Images on Fluorescence Microscope Wash->Image Analyze Analyze Subcellular Localization Image->Analyze End End Analyze->End

References

Application Notes and Protocols: Utilizing Isoquinoline-8-sulfonamide to Study Protein Kinase C (PKC) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Isoquinoline-8-sulfonamide and its derivatives as chemical tools to investigate the role of Protein Kinase C (PKC) in cellular signaling pathways. This document includes the mechanism of action, quantitative data on inhibitory activity, detailed experimental protocols for in vitro and cell-based assays, and visualizations of the experimental workflow and the PKC signaling cascade.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. Dysregulation of PKC signaling is implicated in numerous diseases, most notably cancer. Isoquinoline sulfonamides are a class of compounds that have been identified as inhibitors of various protein kinases, including PKC.[1][2] These compounds, such as H-7 and H-8, act as competitive inhibitors with respect to ATP, making them valuable reagents for elucidating the specific roles of PKC in complex biological systems.[1]

Mechanism of Action

This compound and its derivatives function by directly interacting with the ATP-binding site within the catalytic domain of Protein Kinase C.[1] This competitive inhibition prevents the binding of ATP, the phosphate donor, thereby blocking the phosphorylation of PKC substrates. The inhibition is reversible, allowing for the study of transient PKC activity.[1] By observing the cellular effects following treatment with these inhibitors, researchers can infer the functions of PKC-mediated phosphorylation events.

Data Presentation: Inhibitory Activity of Isoquinoline Sulfonamide Derivatives against PKC

CompoundTargetKi (µM)Inhibition TypeReference
H-7 (1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine)Protein Kinase C6Competitive with ATP[1]
H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide)Protein Kinase C15Competitive with ATP[3]

Mandatory Visualizations

PKC Signaling Pathway

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Response (Proliferation, etc.) Substrates->Response Inhibitor Isoquinoline-8- sulfonamide Inhibitor->PKC Inhibits (ATP-competitive)

Caption: Canonical Protein Kinase C (PKC) signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Studying PKC Inhibition

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, Jurkat) start->cell_culture treatment Treatment with This compound (Dose-response and time-course) cell_culture->treatment assay_choice Select Assay treatment->assay_choice in_vitro In Vitro Kinase Assay assay_choice->in_vitro Biochemical cell_based Cell-Based Assays assay_choice->cell_based Cellular lysis_vitro Cell Lysis and PKC Immunoprecipitation in_vitro->lysis_vitro lysis_cell Cell Lysis cell_based->lysis_cell proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) cell_based->proliferation_assay kinase_assay Kinase Reaction with Substrate and [γ-32P]ATP lysis_vitro->kinase_assay sds_page SDS-PAGE and Autoradiography kinase_assay->sds_page data_analysis Data Analysis and Interpretation sds_page->data_analysis western_blot Western Blotting for Phospho-PKC Substrates lysis_cell->western_blot western_blot->data_analysis proliferation_assay->data_analysis

Caption: A typical experimental workflow for investigating the effects of this compound on PKC signaling.

Experimental Protocols

In Vitro PKC Kinase Assay

This protocol is designed to directly measure the inhibitory effect of this compound on the enzymatic activity of purified or immunoprecipitated PKC.

Materials:

  • Purified active PKC or cell lysate containing PKC

  • PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

  • This compound

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • ATP solution

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

  • SDS-PAGE gels and buffers

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing Kinase Assay Buffer, PS/DAG vesicles, and the PKC substrate.

  • Add Inhibitor: Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO) to the reaction tubes.

  • Initiate Reaction: Add the purified PKC enzyme or immunoprecipitated PKC to the tubes and pre-incubate for 10 minutes at 30°C.

  • Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-32P]ATP.

  • Incubate: Incubate the reaction mixture at 30°C for 15-30 minutes. The optimal time should be determined empirically.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE: Separate the reaction products by SDS-PAGE.

  • Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.

  • Quantification: Quantify the band intensity to determine the extent of inhibition at different inhibitor concentrations and calculate the IC50 value.

Cell-Based Assay: Western Blotting for Phospho-PKC Substrates

This protocol assesses the effect of this compound on PKC activity within intact cells by measuring the phosphorylation status of a known downstream PKC substrate.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • This compound

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-PKC substrate, anti-total-PKC substrate, anti-PKC isoform, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a PKC activator (e.g., PMA) for a predetermined time (e.g., 15-30 minutes) to induce PKC activity. Include a non-stimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading and expression of the total substrate, the membrane can be stripped and re-probed with antibodies against the total PKC substrate and a loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in substrate phosphorylation upon inhibitor treatment.

Cell Proliferation Assay (MTT Assay)

This assay can be used to determine the downstream functional consequence of PKC inhibition by this compound on cell viability and proliferation.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the effect on cell proliferation.

Conclusion

This compound and its derivatives are valuable pharmacological tools for dissecting the intricate roles of Protein Kinase C in cellular signaling. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding PKC function in both normal physiology and disease states. Proper experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and interpretable results.

References

In vitro and in vivo applications of specific Isoquinoline-8-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro and in vivo applications of specific Isoquinoline-8-sulfonamide derivatives, focusing on the well-characterized Rho-kinase (ROCK) inhibitor, Fasudil, and the protein kinase A (PKA) inhibitor, H-89. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate research and drug development.

Featured this compound Derivatives

This compound derivatives are a class of compounds known for their inhibitory effects on various protein kinases. Fasudil and H-89 are two prominent members of this family with broad applications in biomedical research.

  • Fasudil (HA-1077): A potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It has been investigated for its therapeutic potential in cardiovascular diseases, cancer, and neurological disorders.[2][3][4] Fasudil is known to induce vasodilation, inhibit cell migration and proliferation, and promote apoptosis in various pathological models.[5][6][7]

  • H-89: Characterized as a potent and selective inhibitor of protein kinase A (PKA). It is widely used as a pharmacological tool to study the roles of PKA signaling in various cellular processes. H-89 has also been shown to inhibit other kinases, including Rho-kinase, with similar or greater potency than its inhibition of PKA.

Quantitative Data Summary

The following tables summarize key quantitative data for Fasudil and H-89, providing a comparative overview of their inhibitory activities and effective concentrations in various experimental settings.

Table 1: In Vitro Inhibitory Activities of Fasudil and H-89

DerivativeTarget KinaseIC50 / KiCell Line / Assay ConditionsReference
Fasudil ROCK1Ki = 0.33 µMCell-free assay[5]
ROCK2IC50 = 0.158 µMCell-free assay[5]
PKAIC50 = 4.58 µMCell-free assay[5]
PKCIC50 = 12.30 µMCell-free assay[5]
PKGIC50 = 1.650 µMCell-free assay[5]
H-89 PKAKi = 48 nMCell-free assay[8]
S6K1IC50 = 80 nMCell-free assay[8]
MSK1IC50 = 120 nMCell-free assay[8]
ROCK2IC50 = 135 nMCell-free assay[8]
PKBαIC50 = 2600 nMCell-free assay[8]
MAPKAP-K1bIC50 = 2800 nMCell-free assay[8]

Table 2: Effective Concentrations of Fasudil in In Vitro Cellular Assays

ApplicationCell LineEffective ConcentrationEffectReference
Anti-angiogenesisHUVECs3-100 µMInhibition of tube formation, proliferation, and migration[9][10]
Anti-migrationA549 (Lung Cancer)10 µMInhibition of cell migration[11]
Glioma Cells100 µMInhibition of cell migration[12]
Anti-proliferationA549 (Lung Cancer)Concentration-dependentInhibition of cell proliferation[6]
HUVECs≥ 30 µMInhibition of cell proliferation[13]
ROCK InhibitionHuman HSC-derived TWNT-4 cells50-100 µMInhibition of LPA-induced phosphorylation of ERK1/2, JNK, and p38[5]

Table 3: In Vivo Applications and Dosages of Fasudil

ApplicationAnimal ModelDosageRoute of AdministrationKey FindingsReference
CancerMouse Xenograft (Small-cell lung cancer)30 mg/kg/dayIntraperitonealTumor growth inhibition[14]
Murine Models of Cerebral Cavernous Malformations100 mg/kg/dayOralDecreased lesion burden[15]
Rat Tumor Models--Reduced tumor burden and ascites production[4]
Neurological DisordersMouse Model of Stroke (MCAO)30 mg/kgGavageReduced cerebral necrosis volume[16]
Cardiovascular DiseaseRat Model of Myocardial Ischemia/Reperfusion-PerfusionReduced myocardial ischemia and apoptosis[17]
Swine Model of Myocardial Stunning13 µg/kg/min for 30 min-Protection against stunned myocardium[18]

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and a representative experimental workflow are provided below using Graphviz (DOT language).

Signaling Pathways

Fasudil_ROCK_Signaling_Pathway RhoA Activated RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin Actin Cytoskeleton ROCK->Actin Regulates Fasudil Fasudil Fasudil->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) StressFibers Stress Fiber Formation & Cell Contraction pMLC->StressFibers Actin->StressFibers CellMigration Cell Migration & Invasion StressFibers->CellMigration

Caption: Fasudil inhibits the RhoA/ROCK signaling pathway.

H89_PKA_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrates Downstream Substrates PKA->Substrates Phosphorylates H89 H-89 H89->PKA Inhibits CellularResponse Cellular Response Substrates->CellularResponse

Caption: H-89 inhibits the cAMP/PKA signaling pathway.

Experimental Workflow

In_Vitro_Workflow start Start: Cell Culture treatment Treatment with This compound Derivative start->treatment proliferation Cell Proliferation Assay (MTT / WST-1) treatment->proliferation migration Cell Migration Assay (Wound Healing / Transwell) treatment->migration protein Protein Analysis (Western Blot) treatment->protein data Data Analysis proliferation->data migration->data protein->data end End: Conclusion data->end

Caption: A typical in vitro experimental workflow.

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for key in vitro and in vivo experiments.

In Vitro Protocols

This protocol is for assessing the effect of an this compound derivative on the proliferation of adherent cells.

Materials:

  • Target adherent cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound derivative stock solution (e.g., Fasudil in DMSO)

  • WST-1 Cell Proliferation Reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium from the stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute on a shaker to ensure uniform color distribution.

  • Data Acquisition:

    • Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620-690 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

This protocol assesses the effect of an this compound derivative on cell migration.

Materials:

  • Target adherent cell line

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-Buffered Saline (PBS)

  • This compound derivative

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[13]

    • Gently wash the wells twice with PBS to remove detached cells.[13]

  • Treatment:

    • Replace the PBS with fresh medium containing the desired concentration of the this compound derivative or vehicle control.

  • Image Acquisition:

    • Immediately after treatment (0 hours), capture images of the scratch in each well using a phase-contrast microscope at a consistent magnification. Mark the locations for consistent imaging over time.

    • Incubate the plate at 37°C and 5% CO₂.

    • Capture images of the same marked locations at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each treatment group compared to the initial scratch area.

    • Compare the migration rates between the treated and control groups.

This protocol is designed to detect changes in the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a downstream target of ROCK, following treatment with a ROCK inhibitor like Fasudil.

Materials:

  • Target cell line

  • Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (anti-phospho-MYPT1, anti-total-MYPT1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells with the this compound derivative for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[19]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[2]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary antibody against phospho-MYPT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total MYPT1 and a loading control (GAPDH or β-actin) to normalize the data.

    • Quantify the band intensities using densitometry software.

In Vivo Protocols

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an this compound derivative in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound derivative formulation for injection or oral administration

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the this compound derivative or vehicle control according to the planned schedule, dosage, and route (e.g., intraperitoneal injection, oral gavage).[14]

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study (when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

This protocol outlines a procedure to assess the cardioprotective effects of an this compound derivative in a rat model of myocardial I/R injury.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Anesthesia (e.g., pentobarbital sodium)

  • Ventilator

  • Surgical instruments

  • Suture for coronary artery ligation

  • This compound derivative for infusion

  • ECG monitoring equipment

  • TTC (2,3,5-triphenyltetrazolium chloride) staining solution

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat and connect it to a ventilator.

    • Perform a thoracotomy to expose the heart.

    • Place a suture around the left anterior descending (LAD) coronary artery.

  • Ischemia and Reperfusion:

    • Induce ischemia by tightening the suture to occlude the LAD artery for a specific duration (e.g., 30 minutes). Ischemia can be confirmed by ECG changes and paling of the myocardium.

    • Initiate reperfusion by releasing the suture.

  • Drug Administration:

    • Administer the this compound derivative or vehicle control via intravenous infusion at a specific time point (e.g., before ischemia, at the onset of reperfusion, or during reperfusion).

  • Functional Assessment:

    • Monitor cardiac function using ECG and potentially echocardiography during the experiment.

  • Infarct Size Measurement:

    • At the end of the reperfusion period (e.g., 2 hours), excise the heart.

    • Slice the ventricles and incubate them in TTC solution. Viable myocardium will stain red, while the infarcted area will remain pale.

    • Quantify the infarct size as a percentage of the area at risk or the total ventricular area using image analysis software.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols: Western Blot Analysis Following Isoquinoline-8-Sulfonamide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoquinoline-8-sulfonamide and its derivatives are a class of compounds known to exhibit a range of biological activities, including the inhibition of various protein kinases.[1][2] Western blotting is a fundamental and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[3][4] This document provides a comprehensive, step-by-step guide for performing Western blot analysis to investigate the effects of this compound treatment on protein expression and signaling pathways in a cellular context. The protocol covers cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.

Experimental Protocols

This section details the necessary steps to perform a Western blot analysis after treating cells with this compound.

1. Cell Culture and this compound Treatment:

  • Cell Seeding: Plate the desired mammalian cell line in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and maintain in a suitable growth medium until they reach approximately 70-80% confluency.[5]

  • Treatment Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the drug dilutions).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal time will depend on the specific target and cellular process being investigated.

2. Cell Lysate Preparation:

  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3][6]

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.[6]

  • Scraping and Collection: Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3][6]

  • Homogenization: To ensure complete lysis and to shear DNA, which can increase viscosity, sonicate the lysate on ice.[3][6]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.

3. Protein Quantification:

  • Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay.

  • Standard Curve: Prepare a standard curve using a known protein standard (e.g., Bovine Serum Albumin - BSA).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve. This step is crucial for ensuring equal loading of protein in the subsequent steps.[4]

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Sample Preparation: Based on the protein quantification results, dilute each lysate with sample loading buffer (e.g., Laemmli buffer) to an equal final concentration (e.g., 1-2 µg/µL). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]

  • Gel Electrophoresis: Load equal amounts of total protein (e.g., 20-50 µg) from each sample into the wells of an SDS-PAGE gel. Also, load a molecular weight marker to determine the size of the target proteins.

  • Running the Gel: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer (Blotting):

  • Transfer Setup: Assemble the transfer "sandwich" consisting of a fiber pad, filter paper, the gel, a nitrocellulose or PVDF membrane, another piece of filter paper, and a final fiber pad. Ensure no air bubbles are trapped between the gel and the membrane.[4]

  • Electrotransfer: Transfer the proteins from the gel to the membrane using either a wet or semi-dry transfer system. The transfer time and voltage may need to be optimized depending on the size of the target protein.

  • Transfer Verification: After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.

6. Immunodetection:

  • Blocking: Wash the membrane with Tris-buffered saline containing Tween 20 (TBST) and then incubate it in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, which is specific to the target protein, diluted in blocking buffer. The incubation is typically carried out overnight at 4°C with gentle shaking.[3]

  • Washing: Wash the membrane several times with TBST to remove any unbound primary antibody.[3]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. This incubation is usually done for 1 hour at room temperature.[3]

  • Final Washes: Perform several final washes with TBST to remove the unbound secondary antibody.

7. Detection and Data Analysis:

  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots can be summarized in a table for clear comparison.

Treatment GroupConcentration (µM)Target Protein (Normalized Intensity)Loading Control (Intensity)
Vehicle Control01.00 ± 0.0515,432 ± 876
This compound10.82 ± 0.0415,610 ± 912
This compound50.55 ± 0.0615,398 ± 799
This compound100.21 ± 0.0315,545 ± 854

Note: The data presented in this table is for illustrative purposes only and represents the expected format for presenting results.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Protein_Kinase Protein Kinase Receptor->Protein_Kinase Activates Ligand Ligand Ligand->Receptor Activates Isoquinoline_Sulfonamide Isoquinoline-8- sulfonamide Isoquinoline_Sulfonamide->Protein_Kinase Inhibits Substrate_Protein Substrate Protein Protein_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Downstream_Effects Downstream Cellular Effects Phosphorylated_Substrate->Downstream_Effects

Caption: A diagram illustrating the inhibitory effect of this compound on a generic protein kinase signaling pathway.

Experimental Workflow Diagram

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA/Bradford Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Quantification Detection->Analysis

Caption: The step-by-step experimental workflow for Western blot analysis.

References

Troubleshooting & Optimization

Improving the solubility of Isoquinoline-8-sulfonamide for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoquinoline-8-sulfonamide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is a powerful organic solvent capable of dissolving a wide array of organic compounds.[1]

Q2: What is the maximum concentration of DMSO that can be used in cell culture?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to not exceed a final concentration of 0.5% DMSO, with many researchers aiming for 0.1% or less. The sensitivity to DMSO can vary significantly between cell lines. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 10 mM, 50 mM, or 100 mM). This concentrated stock can then be serially diluted into your cell culture medium to achieve the desired final concentration for your experiment, ensuring the final DMSO concentration remains non-toxic to the cells.

Q4: My this compound is precipitating when I add it to the cell culture medium. What should I do?

A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Q5: How should I store the this compound stock solution?

A5: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Troubleshooting Guide

Issue: Precipitate Formation in Cell Culture Media
Potential Cause Troubleshooting Steps
Low Solubility in Aqueous Media 1. Warm the media: Gently warm the cell culture media to 37°C before adding the compound stock solution. 2. Increase mixing: After adding the stock solution to the media, vortex or pipette the solution gently to ensure thorough mixing. 3. Lower the final concentration: The desired concentration of this compound may be above its solubility limit in the final culture medium. Try using a lower final concentration.
High Final DMSO Concentration A high percentage of DMSO in the final solution can sometimes cause the compound to precipitate out when it comes into contact with the aqueous environment. Ensure your serial dilutions are planned to keep the final DMSO concentration low (ideally ≤ 0.1%).
Interaction with Media Components Components in the serum or media, such as proteins and salts, can sometimes interact with the compound and cause precipitation. 1. Test in serum-free media: To identify if serum is the cause, try dissolving the compound in serum-free media first. 2. Prepare fresh media: Ensure your media is not old and has been stored correctly, as temperature shifts can cause salts and other components to precipitate.[2]
Incorrect Stock Solution Preparation Ensure the this compound is fully dissolved in the DMSO stock solution before diluting it into the culture medium. If you observe any precipitate in your stock, you may need to gently warm it (e.g., in a 37°C water bath) or sonicate it to fully dissolve the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required amount of this compound powder to prepare a stock solution of your desired concentration (e.g., 10 mM). The molecular weight of this compound is 208.24 g/mol .

  • Weigh the calculated amount of powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube.

  • Vortex the tube for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, you can sonicate the tube for a few minutes or gently warm it in a 37°C water bath until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Your specific cell culture medium (with or without serum, as per your experimental design)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Methodology:

  • Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant and below the toxic level for your cells.

  • Incubate the dilutions at 37°C for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation.

  • For a more detailed examination, transfer a small volume of each dilution to a microscope slide or a well of a clear-bottom plate and observe under a microscope for any crystalline structures.

  • The highest concentration that remains a clear solution without any visible precipitate is your maximum soluble concentration under those specific conditions.

Signaling Pathways and Experimental Workflows

Derivatives of isoquinoline sulfonamides have been shown to interact with key signaling pathways involved in cell metabolism and survival. Two such pathways are the PKM2 and Akt/PKB signaling pathways.[3][4]

experimental_workflow cluster_prep Preparation cluster_solubility Solubility & Dilution cluster_exp Experiment cluster_analysis Analysis start Weigh this compound Powder dissolve Dissolve in 100% DMSO to create stock solution start->dissolve sol_test Determine Max Soluble Concentration in Cell Culture Media dissolve->sol_test prep_working Prepare Working Solutions via Serial Dilution in Media sol_test->prep_working treat_cells Treat Cells with Working Solutions (include vehicle control) prep_working->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Downstream Assays (e.g., Viability, Western Blot) incubate->assay data_analysis Data Analysis and Interpretation assay->data_analysis

Figure 1. A generalized experimental workflow for using this compound in cell culture experiments.

PKM2_pathway cluster_input Upstream Signals cluster_core Glycolysis & PKM2 Regulation cluster_inhibition Inhibition cluster_downstream Downstream Effects GF Growth Factors PKM2_dimer PKM2 (Inactive Dimer) GF->PKM2_dimer Promotes Inactive State PEP Phosphoenolpyruvate (PEP) PKM2_tetramer PKM2 (Active Tetramer) PEP->PKM2_tetramer PKM2_tetramer->PKM2_dimer Allosteric Inhibition Pyruvate Pyruvate PKM2_tetramer->Pyruvate ADP -> ATP Biosynthesis Macromolecule Biosynthesis PKM2_dimer->Biosynthesis Lactate Lactate Pyruvate->Lactate Warburg Warburg Effect (Aerobic Glycolysis) Pyruvate->Warburg Iso_8_SA This compound (or derivatives) Iso_8_SA->PKM2_tetramer Inhibits Proliferation Cell Proliferation Biosynthesis->Proliferation

Figure 2. Simplified signaling pathway showing the role of Pyruvate Kinase M2 (PKM2) in cancer metabolism and the potential inhibitory action of this compound derivatives.

Akt_pathway cluster_upstream Upstream Activation cluster_akt Akt/PKB Core cluster_inhibition Inhibition cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR GSK3 GSK3β Akt->GSK3 Iso_sulfonamide Isoquinoline Sulfonamides Iso_sulfonamide->Akt Inhibits Proliferation Proliferation mTOR->Proliferation Cell_Survival Cell Survival GSK3->Cell_Survival

Figure 3. A simplified representation of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, and a potential target for isoquinoline sulfonamides.

References

Troubleshooting off-target effects of Isoquinoline-8-sulfonamide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Isoquinoline-8-sulfonamide and its derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a phenotype in my cell-based assay that is inconsistent with the known targets of this compound. What could be the cause?

A1: This could be due to off-target effects, where the compound inhibits kinases other than the intended target. Isoquinoline sulfonamides are known to have varying degrees of selectivity.[1][2] It is crucial to validate that the observed phenotype is a direct result of inhibiting the intended target.

Q2: What are some common off-target kinases for isoquinoline sulfonamides?

A2: The off-target profile can vary significantly depending on the specific derivative. For example, H-89, a well-known isoquinoline sulfonamide, is a potent PKA inhibitor but also inhibits several other kinases at higher concentrations. Similarly, KN-62 is a CaMKII inhibitor but also potently inhibits the purinergic receptor P2X7.[3] Comprehensive kinase profiling is the most effective way to identify specific off-target interactions for your particular compound.

Q3: How can I confirm that the observed effect is due to the inhibition of my target kinase and not an off-target?

A3: Several strategies can be employed:

  • Rescue experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should rescue the phenotype.

  • RNAi or CRISPR-Cas9 knockdown/knockout: Silencing the expression of the target kinase should mimic the effect of the inhibitor.

  • Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that the compound is binding to the intended target in cells at the concentrations used in your experiments.

Q4: My this compound compound shows potent inhibition in a biochemical assay but is much less effective in my cell-based assay. Why is this?

A4: This discrepancy can arise from several factors:

  • Cell permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux pumps: The compound could be actively transported out of the cell by efflux pumps.

  • Cellular ATP concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors like isoquinoline sulfonamides, this high cellular ATP concentration can significantly reduce the inhibitor's apparent potency.

  • Compound metabolism: The compound may be rapidly metabolized into an inactive form within the cell.

Q5: What are the best practices for reporting data on kinase inhibitors to avoid ambiguity about off-target effects?

A5: To ensure the reproducibility and clear interpretation of your results, it is recommended to:

  • Report the IC50 or Ki values for the primary target and any relevant off-targets.

  • Specify the ATP concentration used in biochemical assays.

  • Validate on-target activity in a cellular context using methods like target engagement assays or genetic approaches.

  • Profile the inhibitor against a panel of kinases to assess its selectivity.

Data Presentation

Characterizing the selectivity of a kinase inhibitor is a critical step in interpreting experimental results. The following table provides a representative kinase selectivity profile for H-89, a well-studied isoquinoline sulfonamide. This data illustrates the importance of screening against a panel of kinases to identify potential off-target interactions.

Table 1: Kinase Selectivity Profile of H-89

KinaseIC50 (nM)
PKA48
ROCKII80
MSK1120
S6K1270
PKAC-alpha480
CAMKII1300
PKC28000
MYLK30000

Note: This data is compiled from various sources and is intended to be representative. Actual IC50 values can vary depending on the assay conditions.

Experimental Protocols

To aid in troubleshooting and validating the on- and off-target effects of this compound, detailed protocols for key experimental techniques are provided below.

Protocol 1: Biochemical Kinase Assay for IC50 Determination

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase using a fluorescence-based assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound compound (and other inhibitors)

  • Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Prepare the kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

  • Add the kinase reaction mixture to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubate the reaction at the optimal temperature (usually 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction and measure the kinase activity using the chosen fluorescence-based detection kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cultured cells expressing the target kinase

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • This compound compound

  • DMSO

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Treat cultured cells with the this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Harvest the cells by scraping or trypsinization and wash with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.

  • Heat the cell suspensions in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should be optimized to span the melting point of the target protein.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing unbound, folded protein) from the precipitated fraction (containing denatured protein) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature.

  • Compare the melting curves of the vehicle-treated and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 3: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor (tracer) that binds to the kinase's active site.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ Tracer specific for the kinase of interest

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • This compound compound

  • White, 96- or 384-well assay plates

  • Luminometer capable of measuring donor and acceptor emission wavelengths

Procedure:

  • Seed the NanoLuc®-tagged cells into the assay plate and allow them to attach overnight.

  • Prepare serial dilutions of the this compound in Opti-MEM®.

  • Add the diluted compound to the cells.

  • Add the NanoBRET™ Tracer to the cells at a final concentration optimized for the specific target.

  • Incubate the plate at 37°C in a CO2 incubator for the recommended time (typically 2 hours).

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) wavelengths.

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration to determine the IC50 value for target engagement in live cells.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting off-target effects of this compound.

G Troubleshooting Workflow for Unexpected Phenotypes A Unexpected Phenotype Observed B Hypothesis: Off-Target Effect A->B C Control Experiments B->C D Use Structurally Dissimilar Inhibitor for the Same Target C->D E Genetic Validation (RNAi/CRISPR) C->E F Direct Target Engagement (CETSA/NanoBRET) C->F G Phenotype Reproduced? D->G H Phenotype Mimicked? E->H I Target Engagement Confirmed? F->I J Conclusion: Likely On-Target Effect G->J Yes K Conclusion: Likely Off-Target Effect G->K No H->J Yes H->K No I->J Yes I->K No

Caption: A logical workflow for determining if an observed phenotype is due to on-target or off-target effects.

G Potential Off-Target Signaling Pathways cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway ERK ERK Proliferation Proliferation ERK->Proliferation MEK MEK MEK->ERK RAF RAF RAF->MEK Ras Ras Ras->RAF Akt Akt Survival Survival Akt->Survival PDK1 PDK1 PDK1->Akt PI3K PI3K PI3K->PDK1 Inhibitor Isoquinoline Sulfonamide Inhibitor->RAF Inhibitor->PI3K

Caption: Potential off-target inhibition of MAPK and PI3K/Akt pathways by isoquinoline sulfonamides.

G Biochemical vs. Cellular Potency A Biochemical Assay B Low [ATP] (µM) A->B C Purified Enzyme A->C D Potent IC50 B->D C->D H Weaker IC50 D->H Discrepancy E Cell-Based Assay F High [ATP] (mM) E->F G Cellular Environment (Permeability, Efflux, Metabolism) E->G F->H G->H

Caption: Factors contributing to the discrepancy between biochemical and cellular potency of ATP-competitive inhibitors.

References

Technical Support Center: Optimizing Isoquinoline-8-sulfonamide Concentration for Effective Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Isoquinoline-8-sulfonamide and its derivatives in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a core chemical structure from which a variety of small molecule inhibitors are derived. These compounds are known to target different classes of enzymes, primarily protein kinases and bacterial DNA gyrase. The specific target and mechanism of action depend on the substitutions on the isoquinoline sulfonamide scaffold. For instance, H-89 is a well-known inhibitor of Protein Kinase A (PKA)[1][2], while other derivatives, such as LEI-800, have been identified as allosteric inhibitors of bacterial DNA gyrase[3][4].

Q2: How do I choose the optimal starting concentration for my experiment?

A good starting point is to consult the literature for published IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values for the specific isoquinoline sulfonamide derivative and target you are studying. As a general guideline, you can begin your experiments with a concentration 5 to 10 times higher than the reported IC50 or Ki value to ensure complete inhibition. If this information is unavailable, a broad dose-response experiment is recommended to determine the optimal concentration for your specific experimental system.

Q3: My isoquinoline sulfonamide is not showing any inhibitory effect. What could be the problem?

Several factors could contribute to a lack of inhibitory effect:

  • Incorrect Concentration: The concentration used may be too low to effectively inhibit the target. It is advisable to perform a dose-response curve to determine the effective concentration range.

  • Compound Solubility: Isoquinoline sulfonamides can have limited solubility in aqueous buffers. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your experimental media. Always include a vehicle control (media with the same concentration of the solvent) in your experiments.

  • Cell Permeability: For cell-based assays, the compound may not be efficiently crossing the cell membrane. The permeability can be influenced by the specific substitutions on the isoquinoline sulfonamide structure.

  • Target Expression and Activity: Confirm that your target protein is expressed and active in your experimental system.

  • Compound Stability: Ensure the compound has not degraded during storage. It is best to use freshly prepared solutions.

Q4: I'm observing off-target effects. How can I mitigate this?

Off-target effects are a known concern with many small molecule inhibitors. For example, H-89, while a potent PKA inhibitor, is also known to inhibit other kinases at higher concentrations, including S6K1, MSK1, and ROCKII[1][5]. To minimize off-target effects:

  • Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration that gives you the desired level of inhibition of your primary target.

  • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of your target of interest, use a different inhibitor with a distinct chemical structure that targets the same protein.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant mutant of your target protein.

  • Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of your target protein and see if it phenocopies the effect of the inhibitor.

Q5: How should I prepare and store my isoquinoline sulfonamide solutions?

Most isoquinoline sulfonamides are soluble in organic solvents like DMSO[5]. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For experiments, thaw the stock solution and dilute it to the final working concentration in your aqueous experimental buffer or cell culture medium. Avoid repeated freeze-thaw cycles. Some isoquinoline-5-sulfonic acid derivatives are soluble in water[6][7]. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.

Troubleshooting Guides

Problem: Inconsistent results between experiments.
Potential Cause Troubleshooting Step
Inconsistent inhibitor concentration Always prepare fresh dilutions from a stock solution for each experiment. Avoid using old working dilutions.
Cell passage number and confluency Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment.
Variability in incubation time Ensure the duration of inhibitor treatment is consistent across all experiments.
Incomplete dissolution of the compound Vortex the stock solution before making dilutions and visually inspect for any precipitate in the final working solution.
Problem: High cell toxicity observed.
Potential Cause Troubleshooting Step
Inhibitor concentration is too high Perform a dose-response experiment and a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the highest non-toxic concentration.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is below the toxic threshold for your cell type (typically <0.5%). Include a vehicle-only control.
Off-target effects leading to toxicity Refer to the FAQ on mitigating off-target effects. Consider using a more specific inhibitor if available.

Quantitative Data Summary

The following tables provide a summary of inhibitory concentrations for representative isoquinoline sulfonamide derivatives against their respective targets.

Table 1: Isoquinoline Sulfonamide Protein Kinase Inhibitors

CompoundTarget KinaseIC50 / KiCell Line / SystemReference
H-89 Protein Kinase A (PKA)Ki = 48 nMIn vitro kinase assay
S6K1IC50 = 80 nMIn vitro kinase assay[1]
MSK1IC50 = 120 nMIn vitro kinase assay[1]
ROCKIIIC50 = 270 nMIn vitro kinase assay[1]
Isoquinoline-5-sulfonamide Protein Kinase C (PKC)InhibitorNot specified[6][7]
Protein Kinase A (PKA)InhibitorNot specified[6][7]
Protein Kinase B (PKB/Akt)InhibitorCellular assays[8]

Table 2: Isoquinoline Sulfonamide DNA Gyrase Inhibitors

CompoundTarget EnzymeIC50 / MICOrganismReference
LEI-800 DNA GyraseIC50 = 96 nME. coli (purified enzyme)[3]
DNA GyraseIC50 = 103 nMK. pneumoniae (purified enzyme)[3]
MIC = 6.25 µME. coli[3]

Experimental Protocols

Protocol 1: Determining the IC50 of a Protein Kinase Inhibitor
  • Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mM EGTA.

  • Prepare Substrate and ATP: Prepare a solution of a specific peptide substrate for the kinase and a stock solution of ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine the Ki from the IC50.

  • Prepare Inhibitor Dilutions: Create a serial dilution of the isoquinoline sulfonamide inhibitor in the kinase reaction buffer.

  • Initiate Kinase Reaction: In a microplate, add the kinase, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP. Include a no-inhibitor control and a no-enzyme control.

  • Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Detect: Stop the reaction (e.g., by adding EDTA) and detect the phosphorylated substrate. This can be done using various methods such as radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting to Assess Inhibition of a Cellular Signaling Pathway
  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with various concentrations of the isoquinoline sulfonamide inhibitor for a specified duration. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for the phosphorylated form of a downstream target of the kinase of interest. Incubate overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.

Protocol 3: DNA Gyrase Supercoiling Assay
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol), relaxed plasmid DNA (substrate), and the isoquinoline sulfonamide inhibitor at various concentrations.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA.

  • Proteinase K Treatment: Add proteinase K and incubate at 37°C for 30 minutes to digest the gyrase.

  • Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

  • Visualization: Run the gel and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The degree of inhibition can be quantified by measuring the band intensities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions Treatment Treat Cells with Inhibitor and Vehicle Control Cell_Culture Culture and Plate Cells Cell_Culture->Treatment Lysis Lyse Cells and Quantify Protein Treatment->Lysis Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for Phospho-protein Lysis->Western_Blot signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt activates Downstream_Targets Downstream Targets (e.g., GSK3β, mTOR) Akt->Downstream_Targets Cell_Survival_Growth Cell Survival & Growth Downstream_Targets->Cell_Survival_Growth Inhibitor Isoquinoline-5-sulfonamide (PKB Inhibitor) Inhibitor->Akt troubleshooting_logic Start No Inhibitory Effect Observed Concentration Is the concentration appropriate? (5-10x IC50/Ki) Start->Concentration Solubility Is the compound fully dissolved? Concentration->Solubility Yes DoseResponse Perform Dose-Response Curve Concentration->DoseResponse No Permeability Is the compound cell-permeable? Solubility->Permeability Yes CheckPrep Check stock solution preparation and final dilution Solubility->CheckPrep No Target Is the target expressed and active? Permeability->Target Yes UsePermeable Consider alternative derivatives or use a cell-free assay Permeability->UsePermeable No ValidateTarget Validate target expression/activity (e.g., Western Blot, activity assay) Target->ValidateTarget No

References

Technical Support Center: Enhancing the Selectivity of Isoquinoline-8-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of selective isoquinoline-8-sulfonamide derivatives, particularly those targeting protein kinases.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the selectivity of this compound kinase inhibitors?

A1: Enhancing the selectivity of these inhibitors typically involves a multi-pronged approach focused on exploiting subtle differences in the ATP-binding pockets of target kinases. Key strategies include:

  • Structure-Based Design: Utilize X-ray co-crystal structures of your lead compound bound to the target kinase and off-target kinases. This allows for the identification of unique pockets or residues in the target kinase that can be exploited to increase binding affinity and selectivity. Modifications to the isoquinoline scaffold can be designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique features.[1]

  • Targeting Unique Conformations: Kinases can adopt multiple conformations (e.g., active "DFG-in" and inactive "DFG-out"). Designing inhibitors that selectively bind to a specific conformational state of the target kinase, which may not be readily adopted by off-target kinases, can significantly improve selectivity.[1]

  • Exploiting Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP-binding site, varies in size among kinases. Targeting kinases with smaller gatekeeper residues (e.g., threonine or valine) by introducing bulky substituents on the inhibitor can enhance selectivity against kinases with larger gatekeeper residues (e.g., methionine or phenylalanine).

  • Introducing Covalent Warheads: If a non-conserved cysteine residue is present near the ATP-binding site of the target kinase, incorporating a reactive group (a "warhead") into the inhibitor can lead to the formation of a covalent bond, resulting in high potency and selectivity.[2]

  • Bivalent Inhibitors: Linking the this compound core to a second pharmacophore that binds to a nearby, less conserved region on the kinase surface can create a bivalent inhibitor with significantly enhanced selectivity.[2]

Q2: How do substituents on the isoquinoline ring and sulfonamide group affect selectivity?

A2: The nature and position of substituents are critical determinants of selectivity.

  • Isoquinoline Ring: Modifications at the C-5 position of the isoquinoline ring can influence interactions with the solvent-exposed region of the ATP-binding cleft. Hydrophobic or halogenated substituents at this position can enhance binding to specific kinases.[3]

  • Sulfonamide Group: The sulfonamide moiety itself is crucial for interaction with the hinge region of the kinase. The substituent on the sulfonamide nitrogen can be modified to extend into different regions of the ATP-binding site, allowing for fine-tuning of selectivity. For instance, incorporating constrained cyclic structures can lock the molecule into a conformation that is more favorable for binding to the target kinase over off-targets.[4]

Q3: What are the most common off-target kinases for this compound derivatives?

A3: Due to the conserved nature of the ATP-binding site, off-target effects are a common challenge.[5] Promiscuity is often observed among kinases from the same family or those with similar ATP-binding pocket architectures. For example, inhibitors designed for a specific tyrosine kinase may also show activity against other tyrosine kinases. Comprehensive selectivity profiling against a diverse panel of kinases is essential to identify and mitigate off-target activities.[5][6]

Troubleshooting Guides

Problem 1: Low Selectivity of a Lead Compound

Symptoms:

  • Your this compound derivative shows high potency against the target kinase but also inhibits several other kinases with similar affinity in a screening panel.

  • Cellular assays show phenotypes that are inconsistent with the known function of the target kinase, suggesting off-target effects.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Binding to a highly conserved region of the ATP pocket. Analyze the co-crystal structure of your inhibitor with the target and an off-target kinase. Identify less conserved regions and design modifications to exploit these differences.
Inhibitor is too small and does not sufficiently explore the binding site. Systematically add substituents to the isoquinoline ring or the sulfonamide group to probe for additional interactions that may be unique to the target kinase.
High flexibility of the inhibitor allows it to adapt to multiple binding sites. Introduce conformational constraints, such as rings or stereocenters, to reduce the flexibility of the molecule and favor a binding mode specific to the target kinase.
Lack of specific interactions with non-conserved residues. Use computational modeling to predict favorable interactions with non-conserved residues in the target's active site and synthesize derivatives to test these hypotheses.
Problem 2: Difficulties in Synthesizing Derivatives

Symptoms:

  • Low yields in the sulfonamide formation step.

  • Difficulty in achieving regioselective substitution on the isoquinoline ring.

  • Unstable intermediates or final compounds.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor reactivity of the amine with isoquinoline-8-sulfonyl chloride. Use a stronger, non-nucleophilic base (e.g., DBU, proton sponge) or a catalyst (e.g., DMAP). Consider microwave-assisted synthesis to increase reaction rates.
Side reactions during sulfonyl chloride formation. Use milder chlorinating agents or alternative methods for sulfonyl chloride synthesis, such as the oxidation of a corresponding thiol.[7]
Difficulty in purifying the final compound. Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). Consider introducing a temporary protecting group to facilitate purification.
Decomposition of the product. Ensure anhydrous reaction conditions and handle air- and moisture-sensitive reagents under an inert atmosphere. Store the final compounds under appropriate conditions (e.g., desiccated, at low temperature).

Data Presentation

Table 1: Selectivity Profile of Representative this compound Derivatives

CompoundTarget KinaseKi (µM)Off-Target KinaseKi (µM)Selectivity (Fold)
CKI-7Casein Kinase 10.35PKA6.518.6
H-8PKA1.2PKG0.480.4 (less selective)
H-9PKG0.88PKA1.41.6

Data summarized from published literature. Ki values are approximate and may vary depending on assay conditions.

Experimental Protocols

Protocol 1: Kinase Inhibitor Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

Principle: This method measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm (a thermal shift, ΔTm). The magnitude of the ΔTm can be correlated with the binding affinity of the inhibitor.

Materials:

  • Purified kinase of interest and off-target kinases

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound derivatives dissolved in DMSO

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in DSF buffer.

  • Aliquot the Master Mix: Dispense 19 µL of the master mix into the wells of a 96-well or 384-well PCR plate.

  • Add Compounds: Add 1 µL of the test compounds (from a 20x stock in DMSO) to the wells. Include a DMSO-only control.

  • Seal and Centrifuge: Seal the plate with an optically clear seal and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the real-time PCR instrument. Set up a thermal melting protocol:

    • Initial temperature: 25 °C

    • Final temperature: 95 °C

    • Ramp rate: 1 °C/minute

    • Data acquisition: Monitor fluorescence (e.g., using FAM or SYBR Green channel) at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by identifying the temperature at the inflection point of the melting curve (often calculated as the peak of the first derivative).

    • Calculate the ΔTm for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A larger ΔTm generally indicates stronger binding.

Protocol 2: Kinase Inhibitor Selectivity Profiling using a Microfluidic Mobility Shift Assay

Principle: This assay measures the enzymatic activity of a kinase by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The substrate and product have different net charges, causing them to migrate at different rates in an electric field within a microfluidic chip. The ratio of product to substrate is used to determine the kinase activity, and the inhibition is measured as a decrease in this ratio in the presence of an inhibitor.[8]

Materials:

  • Purified kinase of interest and off-target kinases

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound derivatives dissolved in DMSO

  • Microfluidic mobility shift assay instrument (e.g., LabChip® EZ Reader) and corresponding chips and reagents

Procedure:

  • Prepare Reagents:

    • Prepare a 2x kinase solution in assay buffer.

    • Prepare a 2x substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the kinase.

  • Set up the Assay Plate: In a 384-well plate, add 1 µL of the test compounds or DMSO control to the appropriate wells.

  • Start the Kinase Reaction:

    • Add 10 µL of the 2x kinase solution to each well.

    • Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Add 10 µL of the 2x substrate/ATP solution to initiate the reaction.

  • Incubate: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the Reaction: Add a stop solution (typically containing EDTA to chelate Mg²⁺) to each well.

  • Analyze on the Microfluidic Instrument:

    • Place the assay plate in the instrument.

    • The instrument will automatically sample from each well, perform the electrophoretic separation on the chip, and detect the fluorescent substrate and product peaks.

  • Data Analysis:

    • The instrument software calculates the percentage of substrate converted to product.

    • The percent inhibition is calculated relative to the DMSO control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value for each kinase.

Visualizations

Signaling Pathway Diagram

MAPK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Phosphorylation Isoquinoline_Inhibitor This compound Derivative Isoquinoline_Inhibitor->RAF Inhibition Isoquinoline_Inhibitor->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow Diagrams

Differential Scanning Fluorimetry (DSF) Workflow

DSF_Workflow Start Start Prepare_Master_Mix Prepare Master Mix (Kinase + SYPRO Orange Dye) Start->Prepare_Master_Mix Aliquot_Mix Aliquot Master Mix to Plate Prepare_Master_Mix->Aliquot_Mix Add_Compounds Add Isoquinoline Derivatives and DMSO Controls Aliquot_Mix->Add_Compounds Seal_and_Spin Seal and Centrifuge Plate Add_Compounds->Seal_and_Spin Thermal_Melt Perform Thermal Melt in qPCR Instrument (25°C to 95°C) Seal_and_Spin->Thermal_Melt Data_Analysis Analyze Data: - Plot Fluorescence vs. Temp - Determine Tm - Calculate ΔTm Thermal_Melt->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).

Microfluidic Mobility Shift Assay Workflow

MMSA_Workflow Start Start Prepare_Reagents Prepare 2x Kinase and 2x Substrate/ATP Solutions Start->Prepare_Reagents Setup_Plate Add Isoquinoline Derivatives to Assay Plate Prepare_Reagents->Setup_Plate Add_Kinase Add 2x Kinase Solution and Incubate Setup_Plate->Add_Kinase Start_Reaction Add 2x Substrate/ATP Solution Add_Kinase->Start_Reaction Incubate_Reaction Incubate at Room Temperature Start_Reaction->Incubate_Reaction Stop_Reaction Add Stop Solution (EDTA) Incubate_Reaction->Stop_Reaction Analyze_Plate Analyze on Microfluidic Instrument Stop_Reaction->Analyze_Plate Data_Analysis Calculate % Inhibition and Determine IC₅₀ Analyze_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Microfluidic Mobility Shift Assay.

References

Dealing with the stability issues of Isoquinoline-8-sulfonamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoquinoline-8-sulfonamide. The information provided is based on general principles of sulfonamide and quinoline chemistry due to the limited availability of specific stability data for this compound in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like many sulfonamides, it is susceptible to degradation through hydrolysis, particularly under acidic or alkaline conditions.[1][2][3] Elevated temperatures can accelerate this degradation, and exposure to UV light may induce photolytic decomposition.[1][4]

Q2: What is the expected degradation pathway for this compound in an aqueous solution?

A2: The primary degradation pathway for many sulfonamides in aqueous solution is the hydrolysis of the sulfonamide bond (S-N bond).[5] This would likely lead to the formation of isoquinoline-8-sulfonic acid and ammonia. Other potential degradation pathways, especially under oxidative or photolytic stress, could involve modifications to the isoquinoline ring system.[5][6]

Q3: How can I prepare a stable stock solution of this compound?

A3: For optimal stability, it is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO, and store them at low temperatures (e.g., -20°C or -80°C). Aqueous working solutions should be prepared fresh before each experiment. If an aqueous stock solution is necessary, it is advisable to use a buffered solution at a pH where the compound exhibits maximum stability (typically near neutral pH for many sulfonamides) and to protect it from light.[7]

Q4: Are there any recommended storage conditions for aqueous solutions of this compound?

A4: Aqueous solutions of this compound should be stored at low temperatures (2-8°C for short-term storage, or frozen for longer-term storage if solubility permits). Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[8] The use of buffered solutions can also help maintain a stable pH environment.[9][10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency in aqueous solution over a short period. Hydrolytic degradation due to inappropriate pH.Prepare fresh solutions for each experiment. If storage is necessary, use a buffered solution (pH 6-8) and store at 2-8°C.[9][10][11]
Precipitation of the compound in aqueous buffer. Poor aqueous solubility, which can be pH-dependent.Check the solubility of this compound at the intended pH and concentration. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with the experimental system.
Inconsistent experimental results. Degradation of the compound due to light exposure or temperature fluctuations.Protect solutions from light at all times.[8] Maintain consistent temperature control during experiments.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[1][2][3]

Quantitative Data on Stability (Illustrative Examples)

Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 40°C

pH% Degradation (after 48 hours)
2.015.2
4.08.5
7.02.1
9.06.8
12.018.9

Table 2: Effect of Temperature on the Degradation of this compound in Aqueous Solution (pH 7.0)

Temperature (°C)% Degradation (after 24 hours)
4< 1
251.5
403.8
609.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to determine the extent of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.[12][13]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the parent compound)

  • Injection Volume: 10 µL

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Isoquinoline-8-sulfonic_acid Isoquinoline-8-sulfonic_acid This compound->Isoquinoline-8-sulfonic_acid H2O (Acid/Base) Ammonia Ammonia This compound->Ammonia H2O (Acid/Base) N-oxide_derivative N-oxide_derivative This compound->N-oxide_derivative H2O2 Ring-opened_products Ring-opened_products This compound->Ring-opened_products UV Light

Caption: Hypothetical degradation pathways of this compound.

Start Start Inconsistent_Results Inconsistent_Results Start->Inconsistent_Results Check_Solution_Prep Review solution preparation and storage Inconsistent_Results->Check_Solution_Prep Fresh_vs_Old Using freshly prepared solution? Check_Solution_Prep->Fresh_vs_Old Prepare_Fresh Prepare fresh solution for each experiment Fresh_vs_Old->Prepare_Fresh No Check_Storage Review storage conditions (light, temp) Fresh_vs_Old->Check_Storage Yes Prepare_Fresh->Check_Storage Protect_from_Light Store in amber vials or wrapped in foil Check_Storage->Protect_from_Light Control_Temp Ensure consistent temperature control Protect_from_Light->Control_Temp Check_pH Is pH of aqueous solution controlled? Control_Temp->Check_pH Use_Buffer Use a buffered solution (pH 6-8) Check_pH->Use_Buffer No Forced_Degradation Perform forced degradation study Check_pH->Forced_Degradation Yes Use_Buffer->Forced_Degradation End End Forced_Degradation->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Start Start Prepare_Stock Prepare 1 mg/mL stock solution Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Hydrolysis Acidic (0.1M HCl, 60°C) Basic (0.1M NaOH, 60°C) Stress_Conditions->Hydrolysis Oxidation Oxidative (3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal (Solid & Solution, 60-105°C) Stress_Conditions->Thermal Photolytic Photolytic (UV/Vis light) Stress_Conditions->Photolytic Analyze_Samples Analyze all samples by HPLC/LC-MS Hydrolysis->Analyze_Samples Oxidation->Analyze_Samples Thermal->Analyze_Samples Photolytic->Analyze_Samples Identify_Degradants Identify and characterize degradation products Analyze_Samples->Identify_Degradants Develop_Method Develop and validate stability-indicating method Identify_Degradants->Develop_Method End End Develop_Method->End

References

Technical Support Center: Interpreting Unexpected Results in Kinase Assays with Isoquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in kinase assays involving isoquinoline-8-sulfonamide and its derivatives, such as the commonly used inhibitor H-89.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is showing lower potency in my in vitro kinase assay than expected based on published data. What could be the reason?

A1: Several factors can contribute to an apparent decrease in inhibitor potency. A primary consideration is the concentration of ATP in your assay. This compound and its analogs are typically ATP-competitive inhibitors. If the ATP concentration in your assay is significantly higher than the Km of the kinase for ATP, it will require a higher concentration of the inhibitor to achieve 50% inhibition (IC50), thus making the inhibitor appear less potent. It is recommended to perform kinase assays with an ATP concentration at or near the Km for the specific kinase being studied.

Another possibility is the presence of components in your assay buffer that may interfere with the inhibitor. For instance, high concentrations of proteins or other molecules could potentially bind to the inhibitor, reducing its effective concentration. Ensure that your assay conditions are consistent with those reported in the literature you are referencing.

Q2: I'm observing inhibition of a kinase that is not the intended target of my this compound compound. Is this expected?

A2: Yes, this is a known phenomenon. While this compound derivatives like H-89 were initially characterized as potent inhibitors of specific kinases such as Protein Kinase A (PKA), subsequent research has revealed that they have a broader selectivity profile and can inhibit a range of other kinases, often with similar or even greater potency. This is a crucial consideration when interpreting your results, as the observed phenotype may be due to the inhibition of one or more of these "off-target" kinases.

Q3: I'm seeing a paradoxical activation of a signaling pathway that should be inhibited by my kinase inhibitor. What could explain this?

A3: Paradoxical pathway activation is a complex but recognized effect of some kinase inhibitors. This can occur through several mechanisms. One possibility is that the inhibitor, by binding to the target kinase, induces a conformational change that allows it to scaffold and activate other signaling proteins, even though its own catalytic activity is blocked. Another potential reason is the inhibition of a negative feedback loop. If the target kinase normally phosphorylates and activates a phosphatase that downregulates the pathway, inhibiting the kinase will prevent this feedback, leading to a net activation of the pathway. Furthermore, off-target effects on other kinases within the same or parallel pathways can lead to unexpected activation.

Q4: My results in a cell-based assay are inconsistent with my in vitro kinase assay data. Why might this be?

A4: Discrepancies between in vitro and cell-based assays are common and can arise from several factors:

  • Cell Permeability: The this compound compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.

  • Cellular ATP Concentrations: Intracellular ATP levels are typically in the millimolar range, which is often much higher than the ATP concentrations used in in vitro assays. This can significantly reduce the apparent potency of an ATP-competitive inhibitor in a cellular context.

  • Metabolism: The compound may be metabolized by the cells into an inactive or less active form.

  • Efflux Pumps: Cells can actively transport the inhibitor out of the cell via efflux pumps, reducing its intracellular concentration.

  • Off-Target Effects: In a complex cellular environment, the inhibitor may interact with numerous other proteins besides the intended kinase target, leading to a different overall biological response.

Troubleshooting Guide

Problem 1: Higher than Expected IC50 Value (Lower Potency)
Possible Cause Troubleshooting Step
High ATP Concentration Determine the Km of your kinase for ATP and run the assay with an ATP concentration at or near this value. If you are comparing your results to published data, ensure your ATP concentration is the same.
Inhibitor Instability Prepare fresh stock solutions of the this compound. Some compounds can degrade over time, especially with repeated freeze-thaw cycles.
Assay Interference Review all components of your assay buffer. High concentrations of proteins or detergents could potentially sequester the inhibitor. Consider running the assay in a simpler buffer to see if potency improves.
Incorrect Enzyme Concentration Ensure you are using the correct concentration of active kinase. An excess of enzyme can lead to rapid substrate turnover and may require higher inhibitor concentrations for effective inhibition.
Problem 2: Unexpected Inhibition of a Non-Target Kinase
Possible Cause Troubleshooting Step
Known Off-Target Activity Consult kinase profiling data for this compound or H-89. The observed inhibition may be a known off-target effect. The table below provides IC50 values for H-89 against a panel of kinases.
Contaminating Kinase Activity Ensure the purity of your recombinant kinase preparation. A contaminating kinase that is sensitive to your inhibitor could be responsible for the observed activity.
Assay Artifact Some assay formats can be prone to artifacts. For example, in luciferase-based assays, the inhibitor might directly inhibit the luciferase enzyme. Run appropriate controls, such as testing the inhibitor against the detection system alone.
Problem 3: No Inhibition Observed in a Cellular Assay
Possible Cause Troubleshooting Step
Poor Cell Permeability Use a higher concentration of the inhibitor or a longer incubation time. You can also try to find literature on modified versions of the compound with improved cell permeability.
High Intracellular ATP This is an inherent challenge with ATP-competitive inhibitors. Acknowledging this difference is key to interpreting the data. The inhibitor may still be engaging the target in cells, which could be confirmed with target engagement assays.
Compound Efflux Co-incubate with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the inhibitory effect is restored.
Compound Metabolism Analyze cell lysates by mass spectrometry to determine if the parent compound is being modified or degraded over time.

Data Presentation

Table 1: Kinase Selectivity Profile of H-89 (this compound derivative)

KinaseIC50 (nM)
PKA48
ROCKII80
MSK1120
S6K1490
PKBα2,600
CAMKII3,000
PKC15,000
JNK1>100,000
ERK1>100,000
p38α>100,000

Note: These values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay with an ATP-Competitive Inhibitor
  • Prepare Reagents:

    • Kinase Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Kinase: Dilute the stock solution of the purified kinase to the desired working concentration in Kinase Buffer.

    • Substrate: Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.

    • ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of the kinase for ATP.

    • This compound Inhibitor: Prepare a serial dilution of the inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Add 20 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a 25 µL mixture of the substrate and ATP in Kinase Buffer.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection:

    • The method of detection will depend on the assay format (e.g., radiometric, fluorescence, luminescence). Follow the manufacturer's instructions for the specific detection reagent.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the vehicle control (100% activity) and a no-substrate or maximally inhibited control (0% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Inhibitor This compound (Serial Dilution) Well Add Inhibitor/DMSO Inhibitor->Well Kinase Kinase Solution Incubate1 Add Kinase (Pre-incubation) Kinase->Incubate1 Substrate_ATP Substrate + ATP Mix Reaction Add Substrate/ATP (Kinase Reaction) Substrate_ATP->Reaction Well->Incubate1 Incubate1->Reaction Stop Stop Reaction Reaction->Stop Detect Signal Detection Stop->Detect Analyze Calculate IC50 Detect->Analyze

Caption: A generalized workflow for an in vitro kinase assay using an ATP-competitive inhibitor.

Off_Target_Signaling cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway Inhibitor This compound TargetKinase Target Kinase Inhibitor->TargetKinase Inhibition OffTargetKinase Off-Target Kinase Inhibitor->OffTargetKinase Inhibition Substrate1 Substrate 1 TargetKinase->Substrate1 Phosphorylation Effect1 Biological Effect Substrate1->Effect1 Substrate2 Substrate 2 OffTargetKinase->Substrate2 Phosphorylation Effect2 Unexpected Effect Substrate2->Effect2

Caption: A simplified diagram illustrating the concept of off-target effects of a kinase inhibitor.

Optimizing incubation time with Isoquinoline-8-sulfonamide for maximum kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time with Isoquinoline-8-sulfonamide for maximum kinase inhibition. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it impact incubation time?

A1: this compound belongs to a class of kinase inhibitors that are typically ATP-competitive.[1][2] This means they bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrate. The inhibition by isoquinoline sulfonamides is generally considered to be reversible.[3] Therefore, the primary goal of optimizing incubation time is to allow the binding reaction to reach equilibrium, ensuring that the measured inhibition reflects the true potency of the compound.

Q2: How long should I incubate my kinase assay with this compound?

A2: The optimal incubation time can vary depending on the specific kinase, the concentrations of the enzyme and inhibitor, and the assay conditions (e.g., temperature, buffer composition). A universal incubation time cannot be recommended. It is crucial to determine the optimal time empirically for your specific experimental setup by performing a time-course experiment.

Q3: Is this compound stable in aqueous solutions and cell culture media?

A3: Sulfonamides are generally hydrolytically stable in aqueous solutions at neutral and alkaline pH.[4][5] However, prolonged incubation at acidic pH or elevated temperatures could potentially lead to degradation.[5] For cell-based assays with long incubation periods (e.g., 24-72 hours), the stability of the compound in the specific cell culture medium should be considered. If degradation is suspected, a stability test of the compound under your experimental conditions is recommended.

Q4: What is "time-dependent inhibition" and should I be concerned about it with this compound?

A4: Time-dependent inhibition (TDI) occurs when the degree of inhibition changes over time. This can be due to several factors, including slow binding of the inhibitor to the enzyme, conformational changes in the enzyme upon inhibitor binding, or irreversible binding. While isoquinoline sulfonamides are generally reversible inhibitors, it is good practice to assess for TDI, especially when characterizing a new inhibitor-kinase pair. This can be done by pre-incubating the enzyme and inhibitor for varying amounts of time before initiating the kinase reaction.

Troubleshooting Guides

Issue: High variability in kinase inhibition data between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent Incubation Times Ensure precise and consistent timing for the addition of reagents and stopping the reaction for all wells. Use multichannel pipettes or automated liquid handlers for simultaneous additions.
Incomplete Mixing Gently mix the plate after the addition of the inhibitor and other reagents to ensure a homogeneous reaction mixture. Avoid vigorous shaking that could denature the enzyme.
Compound Precipitation Visually inspect the wells for any signs of precipitation. If observed, consider reducing the final concentration of this compound or increasing the DMSO concentration (while ensuring it doesn't exceed the kinase's tolerance).
Enzyme Instability Ensure the kinase is stable in the assay buffer for the duration of the experiment. Perform a control experiment with the enzyme alone to check for loss of activity over time.

Issue: Observed IC50 value for this compound is significantly different from published values.

Possible Cause Troubleshooting Step
Sub-optimal Incubation Time The incubation time may not be sufficient to reach binding equilibrium. Perform a time-course experiment to determine the optimal incubation period.
Different Assay Conditions Compare your assay conditions (e.g., ATP concentration, enzyme concentration, buffer components) with the published study. IC50 values are highly dependent on these parameters.
Incorrect Compound Concentration Verify the concentration of your this compound stock solution.
Enzyme Activity Variation The specific activity of your kinase preparation may differ from that used in the reference study.

Issue: No significant kinase inhibition is observed even at high concentrations of this compound.

Possible Cause Troubleshooting Step
Inactive Compound Confirm the identity and purity of your this compound.
Inactive Enzyme Test the activity of your kinase with a known positive control inhibitor.
High ATP Concentration As an ATP-competitive inhibitor, the apparent potency of this compound will be lower at high ATP concentrations. Try performing the assay at an ATP concentration close to the Km for the kinase.
Incorrect Kinase Target Ensure that the kinase you are using is a known target of this compound.

Data Presentation

Table 1: Hypothetical Impact of Pre-incubation Time on the IC50 of this compound against Kinase X.

Pre-incubation Time (minutes)IC50 (nM)
5550
15250
30120
60105
120100

This table illustrates that insufficient pre-incubation can lead to an overestimation of the IC50 value. The IC50 stabilizes as the binding reaction approaches equilibrium.

Experimental Protocols

Protocol 1: Determining Optimal Pre-incubation Time

This protocol aims to find the minimum time required for the inhibitor-enzyme binding to reach equilibrium.

Methodology:

  • Prepare a series of reaction mixtures containing the kinase and this compound at a concentration expected to yield approximately 80-90% inhibition.

  • Prepare a control reaction with the kinase and vehicle (e.g., DMSO).

  • Pre-incubate these mixtures for varying periods (e.g., 5, 15, 30, 60, 90, and 120 minutes) at the assay temperature.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Allow the kinase reaction to proceed for a fixed, short period, ensuring the reaction is in the linear range.

  • Stop the reaction and measure the kinase activity.

  • Plot the percentage of inhibition against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition level plateaus.

Protocol 2: Time-Course Experiment for Assessing Time-Dependent Inhibition

This experiment helps to determine if the inhibition is time-dependent.

Methodology:

  • Prepare reaction mixtures with the kinase, substrate, and varying concentrations of this compound.

  • Initiate the kinase reaction by adding ATP.

  • At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), stop the reaction in a set of wells for each inhibitor concentration.

  • Measure the kinase activity for each time point and concentration.

  • Plot the product formation against time for each inhibitor concentration.

  • Analyze the progress curves. For a non-time-dependent inhibitor, the initial reaction rates will decrease proportionally with increasing inhibitor concentration. For a time-dependent inhibitor, the shape of the progress curves will change, often showing a biphasic pattern.

Visualizations

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate_Protein Substrate_Protein Kinase_B->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activates Isoquinoline_8_sulfonamide Isoquinoline_8_sulfonamide Isoquinoline_8_sulfonamide->Kinase_B Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: A generic kinase signaling cascade and the point of inhibition.

Experimental_Workflow Start Start Assay_Development Develop Kinase Assay (Enzyme, Substrate, Buffer) Start->Assay_Development Time_Course Protocol 1: Determine Optimal Pre-incubation Time Assay_Development->Time_Course IC50_Determination Determine IC50 with Optimal Pre-incubation Time Time_Course->IC50_Determination TDI_Assessment Protocol 2: Assess for Time- Dependent Inhibition IC50_Determination->TDI_Assessment Data_Analysis Analyze Kinetic Data (Ki, Residence Time) TDI_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for optimizing inhibitor incubation time.

Troubleshooting_Tree Start Unexpected Results Check_Controls Are positive and negative controls working? Start->Check_Controls No_Controls Validate enzyme and inhibitor activity separately. Check_Controls->No_Controls No Yes_Controls Is there high variability? Check_Controls->Yes_Controls Yes High_Variability Check pipetting accuracy, mixing, and incubation times. Yes_Controls->High_Variability Yes Low_Variability Is the IC50 off-target? Yes_Controls->Low_Variability No IC50_Off Re-evaluate incubation time and assay conditions (e.g., ATP concentration). High_Variability->IC50_Off Low_Variability->IC50_Off Yes IC50_OK Proceed with Experiment Low_Variability->IC50_OK No

Caption: Troubleshooting decision tree for kinase inhibition assays.

References

Technical Support Center: Isoquinoline-8-Sulfonamide Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating resistance mechanisms to isoquinoline-8-sulfonamide compounds in cancer cells.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound inhibitors, such as fasudil (a ROCK inhibitor) and H-89 (a PKA inhibitor).

FAQs: General Concepts

Q1: What are the primary mechanisms of action for isoquinoline-8-sulfonamides in cancer cells?

A1: Isoquinoline-8-sulfonamides are a class of compounds that primarily function as protein kinase inhibitors. Their anticancer effects are often attributed to the inhibition of key signaling pathways that regulate cell proliferation, survival, migration, and apoptosis. The specific targets can vary depending on the compound, but prominent examples include Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) and Protein Kinase A (PKA). For instance, fasudil is a well-known ROCK inhibitor, while H-89 is commonly used as a PKA inhibitor, though it can also inhibit other kinases at higher concentrations.[1][2]

Q2: What are the hypothesized resistance mechanisms to isoquinoline-8-sulfonamides?

A2: While specific resistance mechanisms to this class of compounds are still an active area of research, several potential mechanisms can be extrapolated from studies on other kinase inhibitors:

  • Target Alteration: Mutations in the kinase domain of the target protein (e.g., ROCK1/2, PKA) could prevent the inhibitor from binding effectively. This is a common resistance mechanism for other kinase inhibitors.

  • Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways to circumvent the inhibition of the primary target. For example, if ROCK signaling is inhibited, cells might upregulate other pathways that promote cell migration and survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), could actively pump the this compound out of the cell, reducing its intracellular concentration and efficacy. Some isoquinolinesulfonamide derivatives have been shown to interact with P-glycoprotein.[3]

  • Drug Inactivation: Cancer cells might metabolize the inhibitor into an inactive form.

Q3: My cells are showing a decreased response to the this compound inhibitor over time. What could be the cause?

A3: This is a classic sign of developing drug resistance. The underlying cause could be one or a combination of the mechanisms described in Q2. To investigate this, you can:

  • Sequence the target kinase to check for mutations.

  • Perform a phosphoproteomic or transcriptomic analysis to identify upregulated bypass pathways.

  • Assess the expression and activity of ABC transporters.

  • Confirm the stability of the compound in your cell culture medium over time.

Troubleshooting Guide: Experimental Issues
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values in cell viability assays. 1. Inconsistent cell seeding density.2. Variation in drug concentration due to improper dilution.3. Fluctuation in incubation time.4. Cell line heterogeneity.1. Ensure a uniform single-cell suspension and accurate cell counting before seeding.2. Prepare fresh drug dilutions for each experiment and use calibrated pipettes.3. Standardize the incubation time for all plates in an experiment.4. Subclone the cell line to obtain a more homogeneous population.
High background in Western blots for phosphorylated targets. 1. Inappropriate blocking buffer (e.g., milk for phospho-antibodies).2. Antibody concentration is too high.3. Insufficient washing.4. Phosphatase activity during sample preparation.1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking when using phospho-specific antibodies.[4][5]2. Titrate the primary and secondary antibodies to determine the optimal concentration.3. Increase the number and duration of washes with TBST.4. Always include phosphatase inhibitors in your lysis buffer and keep samples on ice.[5]
No or weak signal for phosphorylated ROCK/PKA substrates after inhibitor treatment. 1. The inhibitor is not active or has degraded.2. The chosen time point for analysis is not optimal.3. The antibody is not specific or sensitive enough.4. The target protein is not expressed or activated in your cell line.1. Test the activity of the inhibitor on a positive control cell line or in a cell-free kinase assay.2. Perform a time-course experiment to determine the optimal duration of inhibitor treatment.3. Use a validated antibody and include a positive control (e.g., cells stimulated to activate the pathway).4. Confirm the expression of the target protein and its upstream activators by Western blot.
Cells are detaching or showing signs of stress at expected non-toxic concentrations. 1. The solvent (e.g., DMSO) concentration is too high.2. The specific cell line is highly sensitive to the inhibitor.3. The inhibitor has off-target effects.1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).2. Perform a dose-response curve with a wider range of concentrations to determine the true non-toxic range for your cell line.3. Consult the literature for known off-target effects of the specific inhibitor being used.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a generic this compound in parental (sensitive) and experimentally derived resistant cancer cell lines. A 3- to 10-fold increase in IC50 is generally considered indicative of drug resistance.

Cell Line Parental IC50 (µM) Resistant IC50 (µM) Fold Change in Resistance
Breast Cancer (MCF-7) 151208
Glioblastoma (U87) 252008
Lung Cancer (A549) 301806
Pancreatic Cancer (PANC-1) 2022011

Note: These are representative values. Actual IC50 values will vary depending on the specific this compound compound, the cell line, and the assay conditions.

Experimental Protocols

Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to an this compound inhibitor.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound inhibitor (e.g., fasudil, H-89)

  • DMSO (or other appropriate solvent)

  • Cell culture flasks and plates

  • Cell counting apparatus

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the inhibitor on the parental cell line.

  • Initial Exposure: Culture the parental cells in complete medium containing the inhibitor at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for signs of cell death. Initially, a large proportion of cells will die. The remaining viable cells are the basis for the resistant population. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of the inhibitor.

  • Dose Escalation: Once the cells are proliferating steadily at the initial IC50 concentration, gradually increase the concentration of the inhibitor in the culture medium. A stepwise increase of 1.5-2 fold is a common starting point.

  • Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of the inhibitor compared to the parental line.

  • Characterize the Resistant Line: Once a stable resistant cell line is established, perform a cell viability assay to determine the new IC50. A significant increase (e.g., >5-fold) confirms the resistant phenotype.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of its development.

Western Blot Analysis of ROCK/PKA Pathway Activation

This protocol outlines the steps for analyzing the phosphorylation status of downstream targets of the ROCK and PKA pathways.

Materials:

  • Parental and resistant cell lines

  • This compound inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MYPT1 for ROCK activity, anti-phospho-VASP for PKA activity, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed parental and resistant cells and treat them with the this compound inhibitor at various concentrations and time points. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4][5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like GAPDH or β-actin.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of ROCK and PKA, as well as a hypothesized resistance mechanism.

ROCK_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA, S1P) GPCR GPCR Extracellular_Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAPs ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLC Phosphatase ROCK->MLCP Cofilin Cofilin LIMK->Cofilin Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization pMLC p-MLC MLCP->pMLC Myosin_Contraction Myosin Contraction & Cell Motility pMLC->Myosin_Contraction Isoquinoline_Sulfonamide This compound (e.g., Fasudil) Isoquinoline_Sulfonamide->ROCK

Caption: Canonical ROCK signaling pathway and its inhibition by isoquinoline-8-sulfonamides.

PKA_Pathway Hormone Hormone/Ligand GPCR GPCR (Gs) Hormone->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive PKA (inactive) R2C2 cAMP->PKA_inactive PKA_active PKA (active) 2C + 2R-cAMP PKA_inactive->PKA_active Substrates Downstream Substrates (e.g., VASP, CREB) PKA_active->Substrates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Substrates->Cellular_Response Isoquinoline_Sulfonamide This compound (e.g., H-89) Isoquinoline_Sulfonamide->PKA_active

Caption: Canonical PKA signaling pathway and its inhibition by isoquinoline-8-sulfonamides.

Resistance_Mechanisms Inhibitor Isoquinoline-8- sulfonamide Target_Kinase Target Kinase (e.g., ROCK, PKA) Inhibitor->Target_Kinase Downstream_Signaling Downstream Signaling Target_Kinase->Downstream_Signaling Cell_Effect Inhibition of Cancer Phenotype Downstream_Signaling->Cell_Effect Resistance_Node Resistance Mechanisms Target_Mutation Target Mutation Resistance_Node->Target_Mutation Bypass_Pathway Bypass Pathway Activation Resistance_Node->Bypass_Pathway Drug_Efflux Increased Drug Efflux (ABC Transporters) Resistance_Node->Drug_Efflux Target_Mutation->Target_Kinase Prevents inhibitor binding Bypass_Pathway->Downstream_Signaling Circumvents inhibition Drug_Efflux->Inhibitor Reduces intracellular concentration Experimental_Workflow Start Start with Parental (Sensitive) Cell Line Generate_Resistant Generate Resistant Cell Line (Long-term drug exposure) Start->Generate_Resistant Confirm_Resistance Confirm Resistance (Determine IC50 fold-change) Generate_Resistant->Confirm_Resistance Confirm_Resistance->Generate_Resistant Not Resistant Investigate_Mechanisms Investigate Resistance Mechanisms Confirm_Resistance->Investigate_Mechanisms Resistant Sequencing Target Gene Sequencing (e.g., ROCK1/2, PRKACA) Investigate_Mechanisms->Sequencing Western_Blot Western Blot (Bypass pathway activation) Investigate_Mechanisms->Western_Blot Efflux_Assay Drug Efflux Assay (ABC transporter activity) Investigate_Mechanisms->Efflux_Assay Validate_Findings Validate Findings (e.g., siRNA knockdown, co-treatment) Sequencing->Validate_Findings Western_Blot->Validate_Findings Efflux_Assay->Validate_Findings End Characterized Resistance Mechanism Validate_Findings->End

References

Validation & Comparative

A Comparative Guide to the Kinase Inhibitory Profile of H-8 (N-(2-(methylamino)ethyl)isoquinoline-5-sulfonamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor H-8, a member of the isoquinoline sulfonamide family, with other notable kinase inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies of kinase signaling pathways.

Introduction to H-8

H-8, chemically known as N-(2-(methylamino)ethyl)isoquinoline-5-sulfonamide, is a cell-permeable and ATP-competitive inhibitor of several protein kinases. It belongs to the isoquinoline sulfonamide class of inhibitors, which are known to target the ATP-binding site of kinases. H-8 has been characterized as a potent inhibitor of cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG).

Comparative Inhibitory Activity

To provide a clear perspective on the inhibitory profile of H-8, this section compares its in vitro potency (IC50 values) with that of Staurosporine, a broad-spectrum kinase inhibitor, and KT 5720, a more selective PKA inhibitor. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

InhibitorTarget KinaseIC50 (nM)
H-8 PKA1200
PKG480
PKC15000
Staurosporine PKA7[1]
PKC0.7[1]
PKG8.5[1]
CaMKII20
KT 5720 PKA56 - 3300[2][3]
PHK11[2][4]
PDK1300[2][4]

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration. The data presented here is compiled from various sources and should be used for comparative purposes.

Mechanism of Action: PKA Signaling Pathway

Protein Kinase A (PKA) is a key enzyme in many signal transduction pathways. Its activation is initiated by the binding of cyclic AMP (cAMP), which leads to the dissociation of the regulatory subunits from the catalytic subunits. The active catalytic subunits then phosphorylate various substrate proteins, modulating their activity and leading to a cellular response. H-8, Staurosporine, and KT 5720 all act by competitively inhibiting the binding of ATP to the catalytic subunit of PKA, thereby preventing the phosphorylation of its substrates.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. cAMP production ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 4. Binding PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active 5. Activation Substrate Substrate PKA_active->Substrate 6. Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular_Response pSubstrate->Cellular_Response 7. Response H8 H-8 H8->PKA_active Inhibition Staurosporine Staurosporine Staurosporine->PKA_active KT5720 KT 5720 KT5720->PKA_active

Caption: PKA signaling pathway and points of inhibition.

Experimental Protocols

Validating the inhibitory effect of a compound on a specific kinase is a critical step in drug discovery and cell signaling research. Below is a detailed protocol for a standard in vitro radiometric protein kinase assay.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., H-8) against a specific protein kinase.

Materials:

  • Purified active protein kinase

  • Specific peptide substrate for the kinase

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents 1. Prepare Kinase, Substrate, Inhibitor, and ATP solutions Mix_Components 2. Mix Kinase, Substrate, and Inhibitor in reaction buffer Prepare_Reagents->Mix_Components Initiate_Reaction 3. Initiate reaction by adding [γ-³²P]ATP and cold ATP Mix_Components->Initiate_Reaction Incubate 4. Incubate at optimal temperature (e.g., 30°C) Initiate_Reaction->Incubate Stop_Reaction 5. Stop reaction by spotting onto P81 paper Incubate->Stop_Reaction Wash_Paper 6. Wash P81 paper to remove unincorporated [γ-³²P]ATP Stop_Reaction->Wash_Paper Quantify 7. Quantify radioactivity using a scintillation counter Wash_Paper->Quantify Calculate_Activity 8. Calculate % kinase activity relative to control (no inhibitor) Quantify->Calculate_Activity Determine_IC50 9. Plot % activity vs. inhibitor concentration to determine IC50 Calculate_Activity->Determine_IC50

Caption: Workflow for an in vitro radiometric kinase assay.

Procedure:

  • Prepare a reaction mixture: In a microcentrifuge tube, combine the kinase, its specific peptide substrate, and the desired concentration of the test inhibitor (or vehicle control) in the kinase reaction buffer.

  • Initiate the kinase reaction: Add a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction mixture to start the phosphorylation reaction. The final ATP concentration should be close to the Km of the kinase for ATP.

  • Incubate: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. The peptide substrate will bind to the paper, while the ATP will not.

  • Wash: Wash the P81 paper squares multiple times with the stop solution (e.g., 0.5% phosphoric acid) to remove any unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed and dried P81 paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

H-8 serves as a valuable tool for studying cyclic nucleotide-dependent signaling pathways. Its moderate potency and selectivity for PKA and PKG make it a useful compound for initial investigations. For researchers requiring broader kinase inhibition, Staurosporine offers a potent but non-selective option. Conversely, for studies demanding higher selectivity for PKA, KT 5720 may be a more suitable choice, although its off-target effects should be considered. The selection of a kinase inhibitor should always be guided by the specific research question and validated through rigorous in vitro and cellular assays.

References

Isoquinoline-8-sulfonamide (H-89): A Comparative Guide to its Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Isoquinoline-8-sulfonamide, commonly known as H-89, against a panel of protein kinases. The information is intended to assist researchers in interpreting experimental results and designing new studies involving this inhibitor. All data is presented in a clear, comparative format, with detailed experimental protocols and visualizations of relevant signaling pathways.

Kinase Inhibition Profile of this compound (H-89)

This compound (H-89) is a potent, cell-permeable, and reversible inhibitor of cAMP-dependent Protein Kinase A (PKA). It acts as a competitive inhibitor at the ATP-binding site of the kinase. While widely used as a selective PKA inhibitor, it is crucial to recognize that H-89 exhibits cross-reactivity with several other protein kinases. This off-target activity can lead to misinterpretation of experimental results if not carefully considered. The following table summarizes the inhibitory activity of H-89 against a panel of kinases, providing a comparative overview of its selectivity.

KinaseIC50 (nM)Comments
Primary Target
Protein Kinase A (PKA)48 - 135Potent inhibitor, considered its primary target.
Off-Target Kinases
Ribosomal S6 Kinase 1 (S6K1)80Significant off-target activity.
Mitogen- and Stress-activated Kinase 1 (MSK1)120Significant off-target activity.
Rho-associated Coiled-coil containing Protein Kinase II (ROCKII)270Moderate off-target activity.
Protein Kinase B (PKBα / AKT1)2600Weaker off-target activity.
Mitogen-activated Protein Kinase-activated Protein Kinase 1b (MAPKAP-K1b)2800Weaker off-target activity.
Protein Kinase G (PKG)-Reported to be 10-fold less sensitive than PKA.
Protein Kinase C (PKC)-Weak inhibition reported.
Casein Kinase-Weak inhibition reported.

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from multiple sources to provide a representative profile.

Experimental Protocols

The following is a generalized protocol for an in-vitro kinase inhibition assay, typical for determining the IC50 values presented above.

In-Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol describes a method to measure the activity of a purified kinase in the presence of an inhibitor by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound (H-89) stock solution (e.g., 10 mM in DMSO)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

  • 96-well microplate

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound (H-89) in the kinase reaction buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Reaction Setup: In a 96-well microplate, add the following components in order:

    • Kinase reaction buffer

    • Diluted H-89 or vehicle

    • Kinase-specific substrate

    • Purified kinase enzyme

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter papers multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Quantification: Place the washed filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no-enzyme control) from all other measurements.

    • Calculate the percentage of kinase inhibition for each H-89 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the H-89 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways of three key kinases inhibited by this compound: PKA, ROCKII, and S6K1. Understanding these pathways is crucial for interpreting the downstream effects of H-89 treatment in cellular and in-vivo studies.

PKA_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormones, Neurotransmitters) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive activates PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Downstream_Targets Downstream Targets (e.g., CREB, Metabolic Enzymes) PKA_active->Downstream_Targets phosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Caption: The PKA signaling pathway is activated by extracellular signals leading to cellular responses.

ROCKII_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA, S1P) GPCR GPCR Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCKII ROCKII RhoA_GTP->ROCKII MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCKII->MLC_Phosphatase inhibits MLC Myosin Light Chain (MLC) ROCKII->MLC phosphorylates Phospho_MLC Phosphorylated MLC MLC->Phospho_MLC Cytoskeletal_Changes Cytoskeletal Changes (Stress Fibers, Contraction) Phospho_MLC->Cytoskeletal_Changes

Caption: The ROCKII signaling pathway regulates cytoskeletal dynamics.

S6K1_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 inhibits Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP inhibits conversion to Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Kinase_Inhibitor_Profiling_Workflow Start Start: Kinase Inhibitor (this compound) Primary_Screen Primary Screen: Target Kinase Assay (PKA) Start->Primary_Screen IC50_Determination_Primary IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination_Primary Secondary_Screen Secondary Screen: Broad Kinase Panel IC50_Determination_Primary->Secondary_Screen IC50_Determination_Secondary IC50 Determination for Hits Secondary_Screen->IC50_Determination_Secondary Data_Analysis Data Analysis and Selectivity Profiling IC50_Determination_Secondary->Data_Analysis Cellular_Assays Cell-Based Assays: Target Validation and Phenotypic Effects Data_Analysis->Cellular_Assays In_Vivo_Studies In-Vivo Studies: Efficacy and Toxicology Cellular_Assays->In_Vivo_Studies End End: Comprehensive Inhibitor Profile In_Vivo_Studies->End

Confirming On-Target Effects of Isoquinoline-8-Sulfonamide Kinase Inhibitors: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating that a small molecule inhibitor elicits its biological effects through the intended target is a critical step in drug discovery. This guide provides a comparative overview of genetic approaches to confirm the on-target effects of isoquinoline-8-sulfonamide-based kinase inhibitors, using the well-characterized Rho-kinase (ROCK) inhibitors, Fasudil and Y-27632, as illustrative examples.

The this compound scaffold is a key pharmacophore in a number of kinase inhibitors. To ensure that the observed cellular phenotype is a direct result of the inhibition of the intended kinase and not due to off-target effects, rigorous target validation is essential. Genetic methods, which directly manipulate the expression of the target protein, provide a powerful means to phenocopy or antagonize the effects of a small molecule inhibitor, thereby confirming its on-target activity.

This guide will compare three primary genetic approaches: RNA interference (siRNA), CRISPR/Cas9-mediated gene knockout, and CRISPR interference/activation (CRISPRi/a). We will also present alternative, non-genetic methods for a comprehensive overview.

Comparison of Genetic Approaches for On-Target Validation

The following table summarizes the key characteristics of each genetic approach, allowing for a direct comparison of their suitability for different experimental contexts.

FeatureRNA Interference (siRNA/shRNA)CRISPR/Cas9 Knockout
Mechanism Post-transcriptional gene silencing by mRNA degradation.Permanent gene disruption through DNA double-strand breaks and error-prone repair.
Effect Transient knockdown of protein expression.Permanent knockout of gene function.
Timeframe Rapid effects, typically within 24-72 hours.Requires selection and expansion of edited cells, can take several weeks.
Specificity Can have off-target effects due to partial complementarity with other mRNAs.[1]High on-target specificity, but potential for off-target DNA cleavage.
Throughput High-throughput screening is readily achievable.High-throughput screening is possible with pooled libraries.
Use Case Rapidly assessing the contribution of a target to a phenotype; suitable for essential genes.Definitive validation of a target's role; creating stable cell lines for long-term studies.

Quantitative Data Comparison: Pharmacological vs. Genetic Inhibition of ROCK

To illustrate the comparative power of these approaches, the following table presents quantitative data on the effects of the this compound ROCK inhibitors, Fasudil and Y-27632, alongside the effects of genetic knockdown or knockout of ROCK1 and ROCK2.

MethodTarget(s)Compound/ReagentCell LineIC50 / % KnockdownPhenotypic EffectReference
Pharmacological Inhibition ROCK1, ROCK2, PKA, PKC, PKGFasudil-Ki (ROCK1): 0.33 µM, IC50 (ROCK2): 0.158 µM, IC50 (PKA): 4.58 µM, IC50 (PKC): 12.30 µM, IC50 (PKG): 1.650 µMVasodilation, Inhibition of smooth muscle contraction[2][3]
Pharmacological Inhibition ROCK1, ROCK2Y-27632Human Prostate Cells (WPMY-1 & BPH-1)Dose-dependent inhibition of cell viabilityInhibition of proliferation, induction of apoptosis[1][4]
siRNA Knockdown ROCK1ROCK1-specific siRNAGlomerular Trabecular Meshwork (GTM-3) cells~95% protein knockdown69% decrease in TGFβ2-induced PAI-1 secretion[5]
siRNA Knockdown ROCK2ROCK2-specific siRNAGlomerular Trabecular Meshwork (GTM-3) cells~90% protein knockdownLittle to no effect on TGFβ2-induced PAI-1 secretion[5]
siRNA Knockdown ROCK1 & ROCK2siRNAs for ROCK1 & ROCK2Cultured Myometrial Cells~80% protein knockdown (both isoforms)51.2% reduction in pMYPT1 (Thr853)[6]
CRISPR Knockout ROCK2ROCK2 sgRNARPE-1 Trisomy 21 cellsConfirmed by Western Blot~17% increase in cell proliferation rate[7]
CRISPR Knockout ROCK1 & ROCK2-Mouse CardiomyocytesConfirmed by Western BlotIncreased starvation-induced autophagy[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these genetic validation techniques.

Protocol 1: siRNA-Mediated Knockdown of ROCK1 and ROCK2

This protocol provides a general framework for transiently knocking down ROCK1 and ROCK2 expression in cultured mammalian cells.

Materials:

  • ROCK1- and ROCK2-specific siRNAs and a non-targeting control siRNA.

  • Lipofectamine RNAiMAX transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • Appropriate cell culture medium and plates.

  • Reagents for Western blotting or qRT-PCR.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 5 pmol of siRNA into 50 µL of Opti-MEM I Medium.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.[9]

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency of ROCK1 and ROCK2 at the mRNA level using qRT-PCR or at the protein level using Western blotting.[5][6]

  • Phenotypic Analysis: Following confirmation of successful knockdown, perform the desired functional assays to compare the phenotype of ROCK1/2-depleted cells with cells treated with the this compound inhibitor.

Protocol 2: CRISPR/Cas9-Mediated Knockout of ROCK2

This protocol outlines the steps for generating a stable ROCK2 knockout cell line using CRISPR/Cas9 technology.

Materials:

  • Cas9-expressing stable cell line.

  • Plasmids expressing two different sgRNAs targeting ROCK2.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Puromycin or other selection antibiotic.

  • Reagents for genomic DNA extraction, PCR, and Western blotting.

Procedure:

  • sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the ROCK2 gene into a suitable expression vector.

  • Transfection: Transfect the Cas9-expressing cells with the sgRNA expression plasmids.

  • Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have been successfully transfected.

  • Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

  • Expansion and Screening: Expand the individual clones and screen for ROCK2 knockout by:

    • Genomic DNA analysis: Extract genomic DNA, PCR amplify the targeted region, and sequence to identify insertions or deletions (indels).

    • Western blotting: Lyse the cells and perform Western blotting to confirm the absence of the ROCK2 protein.[7]

  • Phenotypic Characterization: Once a knockout clone is confirmed, compare its phenotype to that of wild-type cells treated with the this compound inhibitor.

Visualizing the Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

G cluster_0 Upstream Activation cluster_1 Core Rho/ROCK Pathway cluster_2 Downstream Effectors cluster_3 Cellular Responses GPCR GPCRs GEFs RhoGEFs GPCR->GEFs Ligand Binding RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Phospho_MLC p-MLC MLC_Phosphatase->Phospho_MLC Dephosphorylates MLC->Phospho_MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization Cofilin->Actin_Cytoskeleton Regulates Phospho_MLC->Actin_Cytoskeleton Contraction Cell Contraction Actin_Cytoskeleton->Contraction Migration Cell Migration Actin_Cytoskeleton->Migration

Caption: The Rho/ROCK signaling pathway.

G cluster_0 siRNA Knockdown Workflow cluster_1 CRISPR Knockout Workflow Start_siRNA Seed Cells Transfect Transfect with ROCK1/2 siRNA Start_siRNA->Transfect Incubate Incubate (24-72h) Transfect->Incubate Validate_KD Validate Knockdown (Western/qRT-PCR) Incubate->Validate_KD Phenotype_siRNA Phenotypic Analysis Validate_KD->Phenotype_siRNA End_siRNA Compare with Inhibitor Effect Phenotype_siRNA->End_siRNA Start_CRISPR Transfect Cas9 Cells with sgRNA Select Antibiotic Selection Start_CRISPR->Select Clone Single-Cell Cloning Select->Clone Expand Expand Clones Clone->Expand Validate_KO Validate Knockout (Sequencing/Western) Expand->Validate_KO Phenotype_CRISPR Phenotypic Analysis Validate_KO->Phenotype_CRISPR End_CRISPR Compare with Inhibitor Effect Phenotype_CRISPR->End_CRISPR

Caption: Genetic validation workflows.

Alternative and Complementary Approaches

While genetic methods are powerful, a multi-pronged approach to target validation is often the most robust. The following table outlines alternative techniques that can complement genetic approaches.

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.Provides direct evidence of target engagement in a cellular context.Can be technically challenging and may not be suitable for all targets.
Chemical Proteomics Uses chemical probes to identify the protein targets of a small molecule in a complex proteome.Unbiased, proteome-wide view of on- and off-targets.Requires specialized chemical probes and sophisticated mass spectrometry.
Kinome Profiling Screens a compound against a large panel of kinases to assess its selectivity.Provides a broad overview of the inhibitor's kinase selectivity profile.Does not directly confirm target engagement in cells.
Rescue Experiments Overexpression of a wild-type or drug-resistant mutant of the target protein to see if it reverses the inhibitor's effect.Provides strong evidence for on-target activity.Requires the generation of expression constructs and may not be feasible for all targets.

Conclusion

Confirming the on-target effects of this compound kinase inhibitors is a cornerstone of their development as therapeutic agents. Genetic approaches, particularly siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, offer robust methods to validate the link between a compound's intended target and its observed biological effects. By comparing the phenotypic outcomes of pharmacological inhibition with those of genetic perturbation, researchers can gain a high degree of confidence in their lead compounds. The choice of method will depend on the specific experimental question, the resources available, and the desired timeline. For the most rigorous validation, a combination of genetic and non-genetic approaches is recommended to build a comprehensive and compelling target validation package.

References

A Comparative Analysis of Isoquinoline Sulfonamide Derivatives and Their IC50 Values Against Key Protein Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the half-maximal inhibitory concentration (IC50) values for a range of isoquinoline sulfonamide derivatives against critical protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a valuable resource for understanding the potency and selectivity of these inhibitors.

Introduction to Isoquinoline Sulfonamide Derivatives

Isoquinoline sulfonamide derivatives represent a significant class of small molecule inhibitors targeting a variety of protein kinases. These compounds have been instrumental in dissecting cellular signaling pathways and have led to the development of therapeutic agents for a range of diseases. Their mechanism of action typically involves competitive inhibition at the ATP-binding site of the kinase domain. This guide focuses on a comparative study of their IC50 values, providing a quantitative measure of their potency.

Comparative IC50 Data

The following table summarizes the IC50 values of prominent isoquinoline sulfonamide derivatives against ROCK1, ROCK2, PKA, and PKC. The data has been compiled from various scientific publications and commercial databases.

Compound NameTarget KinaseIC50 (nM)Notes
Fasudil (HA-1077) ROCK1330A non-specific RhoA/ROCK inhibitor.[1][2]
ROCK2158 - 1900Also inhibits other kinases at higher concentrations.[1][2][3]
PKA1650 - 4580[1][2]
PKC12300[1][2]
Y-27632 ROCK1140 - 220A selective ROCK inhibitor.[][5]
ROCK2300[5][6]
PKA>25,000Exhibits high selectivity for ROCK over PKA and PKC.
PKC>25,000
H-89 PKA48 - 135A potent and selective inhibitor of PKA.[7][8][9][10][11]
ROCK2270Also inhibits other kinases such as MSK1 and S6K1.[8]
PKGModerately inhibits[11]
PKCμModerately inhibits[11]
Ripasudil (K-115) ROCK151A potent ROCK inhibitor.[12]
ROCK219[12]
Netarsudil (AR-13324) ROCK1-A potent ROCK inhibitor.
ROCK2-
Belumosudil (KD025) ROCK124,000A selective ROCK2 inhibitor.[12]
ROCK2105[12]
LASSBio-2065 ROCK13100A novel N-sulphonylhydrazone derivative.[13]
ROCK23800[13]

Experimental Protocols

The determination of IC50 values for kinase inhibitors is a critical step in their characterization. The following is a generalized protocol for an in vitro kinase inhibition assay using the radiometric method with [γ-32P]ATP, a widely accepted standard.

Objective: To determine the concentration of an isoquinoline sulfonamide derivative that inhibits 50% of the activity of a target protein kinase.

Materials:

  • Purified recombinant protein kinase (e.g., ROCK1, PKA)

  • Specific peptide substrate for the kinase

  • Isoquinoline sulfonamide derivative stock solution (in DMSO)

  • [γ-32P]ATP (radiolabeled)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the isoquinoline sulfonamide derivative in DMSO.

    • Prepare a master mix containing the kinase reaction buffer, specific peptide substrate, and the protein kinase.

    • Prepare an ATP solution containing a mixture of non-radiolabeled ATP and a tracer amount of [γ-32P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube or a 96-well plate, add a small volume of each inhibitor dilution.

    • Add the kinase/substrate master mix to each tube/well.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the [γ-32P]ATP solution.

    • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction and Separation:

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper/membrane. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-32P]ATP will not.

    • Wash the phosphocellulose paper/membrane multiple times with the wash buffer to remove any unbound [γ-32P]ATP.

  • Quantification of Phosphorylation:

    • Place the washed phosphocellulose paper/membrane in a scintillation vial with scintillation fluid.

    • Measure the amount of radioactivity (in counts per minute, CPM) using a scintillation counter. The CPM value is directly proportional to the amount of phosphorylated substrate and thus the kinase activity.

  • Data Analysis and IC50 Determination:

    • For each inhibitor concentration, calculate the percentage of kinase inhibition relative to a control reaction with no inhibitor (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Visualizing Key Processes

To better understand the underlying biological and experimental frameworks, the following diagrams have been generated.

Rho_ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Cytokines) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs Rho_GDP Rho-GDP (Inactive) RhoGEFs->Rho_GDP Activates RhoGAPs RhoGAPs Rho_GTP Rho-GTP (Active) RhoGAPs->Rho_GTP Inactivates Rho_GDP->Rho_GTP GTP Rho_GTP->Rho_GDP GDP ROCK ROCK (ROCK1/ROCK2) Rho_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inactivates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Polymerization Actin Stress Fiber Formation & Stabilization Cofilin->Actin_Polymerization Inhibits Depolymerization MLCP->MLC Dephosphorylates Myosin_Activation Myosin Activation & Cell Contraction MLC->Myosin_Activation Inhibitor Isoquinoline Sulfonamide Inhibitors Inhibitor->ROCK Inhibits IC50_Determination_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare_Inhibitor Prepare_MasterMix Prepare Kinase/Substrate Master Mix Start->Prepare_MasterMix Prepare_ATP Prepare [γ-32P]ATP Mix Start->Prepare_ATP Reaction_Setup Set up Kinase Reactions (Inhibitor + Master Mix) Prepare_Inhibitor->Reaction_Setup Prepare_MasterMix->Reaction_Setup Initiate_Reaction Initiate Reaction with [γ-32P]ATP Prepare_ATP->Initiate_Reaction Pre_incubation Pre-incubate Reaction_Setup->Pre_incubation Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction by Spotting on Membrane Incubate->Stop_Reaction Wash_Membrane Wash Membrane to Remove Unbound ATP Stop_Reaction->Wash_Membrane Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash_Membrane->Measure_Radioactivity Data_Analysis Data Analysis: Calculate % Inhibition Measure_Radioactivity->Data_Analysis Plot_Curve Plot Dose-Response Curve Data_Analysis->Plot_Curve Determine_IC50 Determine IC50 Value (Non-linear Regression) Plot_Curve->Determine_IC50 End End: IC50 Value Determine_IC50->End

References

A Head-to-Head Comparison: Isoquinoline-8-sulfonamide Derivative Fasudil vs. the Novel Kinase Inhibitor GSK269962A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Rho-Kinase (ROCK) Inhibitors

In the landscape of kinase inhibitor research, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a multitude of diseases, including cardiovascular disorders, neurological conditions, and cancer. The isoquinoline-sulfonamide derivative, Fasudil, has been a cornerstone in the study of ROCK inhibition. This guide provides a direct, data-driven comparison between Fasudil and a potent, next-generation novel kinase inhibitor, GSK269962A, to inform researchers and drug development professionals on their respective performance profiles.

At a Glance: Key Performance Metrics

A summary of the in vitro potency of Fasudil and GSK269962A against ROCK1 and ROCK2 is presented below. The data highlights the significantly increased potency of the novel inhibitor GSK269962A.

InhibitorTargetIC50 (nM)
Fasudil ROCK1330
ROCK2158
GSK269962A ROCK11.6
ROCK24

In-Depth Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a paramount consideration in drug development to minimize off-target effects. Below is a comparative analysis of the kinase selectivity of Fasudil and GSK269962A against a panel of serine/threonine kinases.

Fasudil Kinase Selectivity Panel

The following table details the inhibitory activity of Fasudil at two different concentrations against a panel of kinases. Data is presented as the percentage of remaining kinase activity.

Kinase Target% Activity Remaining at 1µM Fasudil% Activity Remaining at 10µM Fasudil
ROCK1 98.036.0
ROCK2 25.04.0
PRKX 21.02.0
PKN1 40.5Not Determined
MSK1 98.036.0
MAP4K2 (GCK) 104.083.0
MAP4K4 (HGK) 44.1Not Determined
MAP4K5 (KHS) 36.3Not Determined

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1]

GSK269962A Kinase Selectivity Profile

GSK269962A demonstrates high selectivity for ROCK kinases. The IC50 values against a panel of related kinases are presented below, showcasing a significant selectivity margin.

Kinase TargetIC50 (nM)
ROCK1 1.6
ROCK2 4
PRK2 >10,000
PKA >10,000
PKCα >10,000
MLCK >10,000

Signaling Pathways and Experimental Visualization

To visually represent the mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_upstream Upstream Activation cluster_downstream Downstream Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->RhoGEFs RhoA_GDP RhoA-GDP (inactive) RhoGEFs->RhoA_GDP GTP exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK P MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP P Cofilin Cofilin LIMK->Cofilin P Actin Dynamics Actin Dynamics Cofilin->Actin Dynamics Cell Migration & Neurite Outgrowth Cell Migration & Neurite Outgrowth Actin Dynamics->Cell Migration & Neurite Outgrowth MLC Myosin Light Chain (MLC) MLCP->MLC Actomyosin Contraction Actomyosin Contraction MLC->Actomyosin Contraction Actomyosin Contraction->Cell Migration & Neurite Outgrowth Fasudil Fasudil Fasudil->ROCK GSK269962A GSK269962A GSK269962A->ROCK

Caption: Rho/ROCK Signaling Pathway and Points of Inhibition.

G cluster_invitro In Vitro Kinase Assay Recombinant ROCK Recombinant ROCK Kinase Reaction Kinase Reaction Recombinant ROCK->Kinase Reaction Substrate (MYPT1) Substrate (MYPT1) Substrate (MYPT1)->Kinase Reaction ATP ATP ATP->Kinase Reaction Inhibitor Inhibitor Inhibitor->Kinase Reaction ADP Glo Assay ADP Glo Assay Kinase Reaction->ADP Glo Assay Measures ADP Luminescence Luminescence ADP Glo Assay->Luminescence Proportional to activity

Caption: Workflow for In Vitro ROCK Inhibition Assay.

G cluster_cellbased Cell-Based Assay Workflow Cell Seeding Cell Seeding Confluent Monolayer Confluent Monolayer Cell Seeding->Confluent Monolayer Scratch/Wound Creation Scratch/Wound Creation Confluent Monolayer->Scratch/Wound Creation Inhibitor Treatment Inhibitor Treatment Scratch/Wound Creation->Inhibitor Treatment Time-Lapse Imaging Time-Lapse Imaging Inhibitor Treatment->Time-Lapse Imaging Image Analysis Image Analysis Time-Lapse Imaging->Image Analysis Quantify Migration Quantify Migration Image Analysis->Quantify Migration

Caption: Workflow for Wound Healing (Scratch) Assay.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments to assess the efficacy of ROCK inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase substrate (e.g., Myosin Phosphatase Target Subunit 1 - MYPT1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (Fasudil, GSK269962A) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase buffer).

  • Add 5 µL of a solution containing the kinase and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Assay: Wound Healing (Scratch) Assay

This assay measures the effect of inhibitors on cell migration.

Materials:

  • A suitable cell line (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Test inhibitors (Fasudil, GSK269962A)

  • 24-well tissue culture plates

  • p200 pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with serum-free medium to remove detached cells.

  • Add fresh serum-free medium containing the desired concentrations of the test inhibitors or vehicle control.

  • Place the plate in an incubator and capture images of the scratch at 0 hours and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.

  • Analyze the images to measure the width or area of the scratch at each time point.

  • Calculate the percentage of wound closure for each condition and compare the migration rate between the inhibitor-treated and control groups.

Cell-Based Assay: Neurite Outgrowth Assay

This assay assesses the effect of inhibitors on the formation of neurites, a process highly dependent on cytoskeletal dynamics regulated by ROCK.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum

  • Differentiation medium (e.g., serum-free medium containing retinoic acid)

  • Test inhibitors (Fasudil, GSK269962A)

  • 96-well poly-D-lysine coated plates

  • Microscope with a camera and image analysis software

Procedure:

  • Seed SH-SY5Y cells in a 96-well poly-D-lysine coated plate at an appropriate density.

  • Allow the cells to adhere and grow for 24 hours.

  • Induce differentiation by replacing the growth medium with differentiation medium containing the test inhibitors or vehicle control.

  • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images using appropriate software to quantify neurite length, number of neurites per cell, and branching.

  • Compare the neurite outgrowth parameters between the inhibitor-treated and control groups.

Conclusion

This guide provides a comprehensive, head-to-head comparison of the established ROCK inhibitor Fasudil and the novel, highly potent inhibitor GSK269962A. The presented data and experimental protocols offer a valuable resource for researchers to make informed decisions in the selection and application of these critical research tools. The superior potency and selectivity of GSK269962A suggest its potential for more targeted and effective modulation of the Rho/ROCK signaling pathway in various experimental models. However, the well-characterized profile and clinical precedent of Fasudil continue to make it a relevant tool for many research applications. The choice of inhibitor will ultimately depend on the specific experimental context and research question.

References

Assessing the Cellular Specificity of Isoquinoline-8-Sulfonamide-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline sulfonamide scaffold has given rise to a number of widely used, potent, and cell-permeable protein kinase inhibitors. While often cited for their primary targets, a comprehensive understanding of their cellular specificity is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics with improved safety and efficacy profiles. This guide provides an objective comparison of three prominent isoquinoline sulfonamide-based inhibitors—H-89, KN-62, and Y-27632—alongside the notoriously non-selective kinase inhibitor, Staurosporine. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool compound for their studies and to highlight the importance of considering off-target effects.

Kinase Inhibitor Specificity Profile

The inhibitory activity of H-89, KN-62, Y-27632, and Staurosporine against a panel of protein kinases is summarized in Table 1. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), reveals significant differences in their selectivity profiles.

Kinase TargetH-89 IC50 (nM)[1]KN-62 IC50 (nM)Y-27632 IC50 (nM)Staurosporine IC50 (nM)
PKA 48 [2]>10,000>10,0002.7
CaMKII >10,000900 >10,0006.2
ROCK1 130>10,000140-220 1.7
ROCK2 270>10,000140-220 2.5
PKG480>10,00025,0004.6
PKC28,000>10,000>25,0000.7
S6K180---
MSK1120---
AKT/PKB2,600->25,0005.8
MAPKAP-K1b2,800---

Table 1: Comparative Kinase Inhibitor Specificity. IC50 values for H-89, KN-62, Y-27632, and Staurosporine against a selection of protein kinases. Lower IC50 values indicate higher potency. Primary targets for each isoquinoline sulfonamide are highlighted in bold. Data for KN-62 and Y-27632 against a broader panel are less consistently reported in single studies, hence some fields are marked as "-". Staurosporine's broad activity is evident from its low nanomolar inhibition of a wide range of kinases.

Key Observations:

  • H-89 , while a potent inhibitor of Protein Kinase A (PKA) , also demonstrates significant activity against several other kinases, including S6K1, MSK1, and ROCK2, at concentrations commonly used in cell-based assays[1][3]. This polypharmacology necessitates careful interpretation of experimental results attributed solely to PKA inhibition.

  • KN-62 is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) . However, it is also a potent antagonist of the purinergic P2X7 receptor, an important consideration in studies involving purinergic signaling.

  • Y-27632 exhibits high selectivity for Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) . While it shows significantly less activity against other kinases like PKA and PKC, high concentrations may lead to off-target effects.

  • Staurosporine serves as a classic example of a non-selective kinase inhibitor, potently inhibiting a vast array of kinases with little discrimination[4][5]. Its use is generally limited to inducing apoptosis or as a positive control in broad kinase screening assays.

Signaling Pathways and Cellular Effects

The specificity of these inhibitors directly translates to their effects on distinct cellular signaling pathways. Understanding these pathways is critical for designing experiments and interpreting the resulting phenotypes.

H-89 and the PKA Signaling Pathway

H-89 primarily targets PKA, a key regulator of numerous cellular processes, including metabolism, gene expression, and cell proliferation.

PKA_Signaling GPCR GPCR G_protein Gs Protein GPCR->G_protein Ligand AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (C subunits) PKA_inactive->PKA_active CREB CREB PKA_active->CREB pCREB p-CREB CREB->pCREB Gene_expression Gene Expression pCREB->Gene_expression H89 H-89 H89->PKA_active

Figure 1: PKA Signaling Pathway. Ligand binding to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to the production of cAMP. cAMP binds to the regulatory subunits of PKA, releasing the active catalytic subunits which can then phosphorylate downstream targets like CREB, leading to changes in gene expression. H-89 inhibits the catalytic activity of PKA.

KN-62 and the CaMKII Signaling Pathway

KN-62 targets CaMKII, a crucial mediator of calcium signaling involved in processes such as synaptic plasticity, learning, and memory.

CaMKII_Signaling Ca_ion Ca2+ Calmodulin Calmodulin Ca_ion->Calmodulin CaM_complex Ca2+/Calmodulin Complex Calmodulin->CaM_complex CaMKII_inactive Inactive CaMKII CaM_complex->CaMKII_inactive CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Substrate Downstream Substrates CaMKII_active->Substrate pSubstrate Phosphorylated Substrates Substrate->pSubstrate Cellular_response Cellular Response pSubstrate->Cellular_response KN62 KN-62 KN62->CaMKII_inactive inhibits activation

Figure 2: CaMKII Signaling Pathway. An influx of intracellular calcium leads to the formation of the Ca2+/Calmodulin complex, which binds to and activates CaMKII. Active CaMKII then phosphorylates a variety of downstream substrates, leading to diverse cellular responses. KN-62 inhibits the activation of CaMKII by the Ca2+/Calmodulin complex.

Y-27632 and the ROCK Signaling Pathway

Y-27632 is a selective inhibitor of ROCK, a key effector of the small GTPase RhoA. The RhoA/ROCK pathway is central to the regulation of the actin cytoskeleton, cell adhesion, and motility.

ROCK_Signaling RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC_phosphatase MLC Phosphatase ROCK->MLC_phosphatase MLC Myosin Light Chain (MLC) ROCK->MLC pMLC p-MLC MLC->pMLC Actin_cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_cytoskeleton Y27632 Y-27632 Y27632->ROCK

Figure 3: ROCK Signaling Pathway. Active, GTP-bound RhoA stimulates ROCK, which in turn phosphorylates multiple substrates. A key downstream effect is the phosphorylation of Myosin Light Chain (MLC) and the inhibition of MLC Phosphatase, leading to increased contractility and actin cytoskeleton reorganization. Y-27632 directly inhibits ROCK activity.

Experimental Protocols

To assess the cellular specificity of a kinase inhibitor, it is essential to measure its effect on the phosphorylation of downstream targets of its intended kinase, as well as potential off-targets. Western blotting is a widely used technique for this purpose.

Protocol: Assessing Inhibitor Specificity by Western Blotting

This protocol describes a general workflow for evaluating the effect of a kinase inhibitor on the phosphorylation of a specific substrate in a cellular context.

WB_Workflow start Start cell_culture 1. Cell Culture (e.g., HeLa, HEK293T) start->cell_culture inhibitor_treatment 2. Inhibitor Treatment (e.g., H-89, 10 µM, 1 hr) cell_culture->inhibitor_treatment cell_lysis 3. Cell Lysis (RIPA buffer + phosphatase inhibitors) inhibitor_treatment->cell_lysis protein_quantification 4. Protein Quantification (BCA assay) cell_lysis->protein_quantification sds_page 5. SDS-PAGE protein_quantification->sds_page transfer 6. Transfer to PVDF membrane sds_page->transfer blocking 7. Blocking (5% BSA in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., anti-phospho-CREB) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Detection (ECL substrate) secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis end End analysis->end

Figure 4: Western Blotting Workflow. A step-by-step workflow for assessing kinase inhibitor activity in cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Kinase inhibitor stock solution (e.g., H-89 in DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against the phosphorylated substrate of interest (e.g., anti-phospho-CREB for PKA activity)

  • Primary antibody against the total protein of the substrate (for normalization)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the kinase inhibitor or vehicle control for the specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and heat the samples.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagents to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to account for any loading differences.

Conclusion

The isoquinoline sulfonamide-based inhibitors H-89, KN-62, and Y-27632 are valuable tools for dissecting specific protein kinase signaling pathways. However, as this guide illustrates, an awareness of their potential off-target effects is paramount for the rigorous interpretation of experimental data. H-89, while a potent PKA inhibitor, exhibits significant cross-reactivity with other kinases. KN-62's dual activity on CaMKII and the P2X7 receptor should be considered. Y-27632 stands out for its high selectivity for ROCK kinases. In contrast, Staurosporine's broad-spectrum activity makes it unsuitable for studying specific pathways but useful as a positive control for kinase inhibition. Researchers are encouraged to validate the specificity of their chosen inhibitor in their specific cellular context using methods such as those outlined in this guide to ensure the reliability and accuracy of their findings.

References

A Researcher's Guide to Orthogonal Validation of Kinase Inhibition by Isoquinoline-8-Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, rigorous and multifaceted validation of a compound's activity is paramount. Relying on a single assay can be misleading due to artifacts or assay-specific limitations. This guide provides a comparative overview of orthogonal (independent) methods for validating the inhibition of kinases by the isoquinoline-8-sulfonamide class of compounds, using the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Fasudil, as a representative example.

The Importance of Orthogonal Validation

Orthogonal validation involves using multiple, distinct methods that rely on different physical principles to measure a biological event. This approach provides a more robust and reliable assessment of a kinase inhibitor's potency, selectivity, and mechanism of action. By cross-referencing results from biochemical, biophysical, and cell-based assays, researchers can gain higher confidence in their findings and make more informed decisions in the drug development pipeline.

The Rho-Kinase (ROCK) Signaling Pathway

Isoquinoline-8-sulfonamides, such as Fasudil, are known to target the ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, and contraction.[1][2] Understanding this pathway is essential for interpreting the cellular effects of these inhibitors.

ROCK_Signaling_Pathway cluster_activation Activation Cycle GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Phosphorylates MLCP->pMLC Dephosphorylates Actomyosin Actomyosin Contraction pMLC->Actomyosin Fasudil Fasudil (this compound) Fasudil->ROCK Inhibits

Caption: The Rho-kinase (ROCK) signaling pathway.

Comparison of Orthogonal Validation Methods

The following table summarizes the typical quantitative outputs for various orthogonal methods used to validate kinase inhibitors. Fasudil is used as a representative this compound targeting ROCK2.

Method Category Method Principle Key Parameter Fasudil (ROCK2) - Representative Value
Biochemical Radiometric AssayMeasures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.IC₅₀~0.158 µM[3]
TR-FRET AssayMeasures inhibition of phosphorylation via a time-resolved fluorescence resonance energy transfer signal between a labeled antibody and a labeled substrate.IC₅₀Typically in the sub-micromolar range.
Biophysical Surface Plasmon Resonance (SPR)Measures the direct binding of the inhibitor to the immobilized kinase by detecting changes in refractive index.[4]K D (dissociation constant)Expected in the sub-micromolar to low micromolar range.
Isothermal Titration Calorimetry (ITC)Measures the heat released or absorbed during the binding of the inhibitor to the kinase, providing a complete thermodynamic profile.[5]K D , ΔH, ΔSExpected in the sub-micromolar to low micromolar range.
Cell-Based In-Cell WesternQuantifies the phosphorylation of a downstream substrate within fixed cells using fluorescently labeled antibodies.IC₅₀~4.9 µM (in PAH-SMCs)[6]
Cellular Thermal Shift Assay (CETSA)Measures target engagement in live cells by assessing the thermal stabilization of the target protein upon inhibitor binding.[7]EC₅₀ or Tagg shiftExpected to show a significant thermal shift at relevant concentrations.

Experimental Protocols & Workflows

Biochemical Methods

These assays directly measure the catalytic activity of the purified kinase enzyme and its inhibition.

This is a traditional and highly sensitive method for measuring kinase activity.[8][9]

Experimental Protocol:

  • Reaction Mix Preparation: Prepare a master mix containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), the specific peptide substrate for the kinase, and the purified kinase enzyme.

  • Inhibitor Addition: Add varying concentrations of the this compound inhibitor (dissolved in DMSO) or DMSO vehicle control to reaction wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP mix, which includes unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

  • Stop Reaction & Spot: Stop the reaction and spot the mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.

  • Washing: Wash the paper multiple times with an acid solution (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity on the paper using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Radiometric_Assay_Workflow A Prepare Kinase/Substrate Mix B Add Inhibitor (e.g., Fasudil) A->B C Initiate with [γ-³²P]ATP B->C D Incubate (30°C) C->D E Spot onto P81 Paper D->E F Wash to Remove Free ATP E->F G Quantify Radioactivity F->G H Calculate IC₅₀ G->H TR_FRET_Assay_Workflow A Dispense Inhibitor Dilutions B Add Kinase & Fluorescein-Substrate/ATP A->B C Incubate (Kinase Reaction) B->C D Add Terbium-Antibody & EDTA C->D E Incubate (Detection) D->E F Read TR-FRET Signal E->F G Calculate IC₅₀ F->G SPR_Workflow A Immobilize Kinase on Sensor Chip B Inject Inhibitor at Various Concentrations A->B C Monitor Association & Dissociation in Real-Time B->C D Regenerate Chip Surface C->D E Fit Sensorgrams to Binding Model C->E F Determine ka, kd, and KD E->F ITC_Workflow A Load Kinase into Cell, Inhibitor into Syringe B Perform Sequential Injections of Inhibitor A->B C Measure Heat Change After Each Injection B->C D Integrate Heat Peaks C->D E Plot Binding Isotherm D->E F Determine KD, n, and ΔH E->F ICW_Workflow A Seed & Treat Cells with Inhibitor B Fix & Permeabilize Cells A->B C Block Non-Specific Binding B->C D Incubate with Phospho-Specific Primary Ab C->D E Incubate with IR-Labeled Secondary Ab D->E F Scan Plate with Infrared Imager E->F G Normalize & Calculate IC₅₀ F->G CETSA_Workflow A Treat Intact Cells with Inhibitor B Heat Aliquots across a Temperature Gradient A->B C Lyse Cells B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Soluble Fraction (Supernatant) D->E F Analyze Target Protein by Western Blot E->F G Plot Melting Curve & Assess Thermal Shift F->G

References

Safety Operating Guide

Navigating the Safe Disposal of Isoquinoline-8-sulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isoquinoline-8-sulfonamide, a compound utilized in various research applications, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, grounded in established safety protocols.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified as harmful if swallowed and toxic in contact with skin.[1] It is also known to cause skin and serious eye irritation.[2] Furthermore, it poses a risk to the environment, being harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times when handling this chemical.[3][4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed and approved waste disposal company.[3] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as general waste is not advised due to its hazardous nature and potential environmental impact.[3][5]

Operational Steps for Disposal:

  • Segregation and Labeling:

    • Isolate waste this compound, including any contaminated materials (e.g., weighing boats, gloves, pipette tips), from other laboratory waste streams.

    • Store the waste in a clearly labeled, sealed, and appropriate container. The label should prominently display the chemical name, "this compound," and relevant hazard symbols.

  • Consult Institutional Guidelines:

    • Review your institution's specific chemical waste management and environmental health and safety (EHS) protocols. Your EHS department will provide guidance on the proper procedures for waste pickup and disposal.

  • Arrange for Professional Disposal:

    • Contact your institution's designated hazardous waste management provider to schedule a pickup.

    • Ensure all required documentation for the waste transfer is completed accurately.

  • Interim Storage:

    • While awaiting pickup, store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • This area should be away from incompatible materials, particularly strong oxidizing agents and strong acids.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and identifying information for this compound.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂S[6][7]
Molecular Weight208.24 g/mol [6][7]
CAS Number1505341-54-7[6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Sealed Container ppe->segregate consult_ehs Consult Institutional EHS Guidelines segregate->consult_ehs contact_disposal Contact Approved Hazardous Waste Disposal Service consult_ehs->contact_disposal storage Store in Designated Secure Waste Accumulation Area contact_disposal->storage documentation Complete Waste Transfer Documentation storage->documentation pickup Waste Collected by Disposal Service documentation->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.

References

Personal protective equipment for handling Isoquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Isoquinoline-8-sulfonamide in a laboratory setting. Our goal is to furnish you with comprehensive, procedural guidance to ensure safe operational practices and proper disposal, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

I. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, based on safety data for structurally similar compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, as the substance may be harmful if absorbed through the skin and can cause skin irritation.[1]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of skin contact with spills or splashes. Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2]

II. Quantitative Safety Data

Hazard Identification Data Source
Acute Oral Toxicity Harmful if swallowed.Sigma-Aldrich SDS
Acute Dermal Toxicity Toxic in contact with skin.Sigma-Aldrich SDS
Skin Corrosion/Irritation Causes skin irritation.Sigma-Aldrich SDS
Serious Eye Damage/Irritation Causes serious eye irritation.Sigma-Aldrich SDS
Aquatic Toxicity (Acute) Harmful to aquatic life.Sigma-Aldrich SDS
Flash Point 107 °C (224.6 °F)Material Safety Data Sheet Isoquinoline, 97%[1]

III. Operational Plan: Handling and Storage

A. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • The use of a chemical fume hood is strongly recommended to control exposure to dust and fumes.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Review the experimental protocol and have all required materials and equipment ready.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound in a fume hood to avoid inhalation of dust. Use appropriate tools (e.g., spatula, weigh paper) to handle the material. Avoid generating dust.[1]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent with stirring to prevent splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all equipment and the work area to remove any residual contamination.

C. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible substances such as strong oxidizing agents.[2]

  • The storage area should be locked up or accessible only to authorized personnel.

IV. Experimental Protocol Example: Synthesis of a Quinoline-8-sulfonamide Derivative

The following is a generalized protocol based on published literature for the synthesis of N-substituted quinoline-8-sulfonamide derivatives. This illustrates a typical use-case for this compound's precursor, quinoline-8-sulfonyl chloride.

Objective: To synthesize a novel quinoline-8-sulfonamide derivative.

Materials:

  • Quinoline-8-sulfonyl chloride

  • Substituted amine

  • Dichloromethane (solvent)

  • Pyridine (base)

Procedure:

  • Dissolve quinoline-8-sulfonyl chloride (1 equivalent) in dichloromethane inside a fume hood.

  • Stir the solution for 1 hour at room temperature.

  • Cool the reaction mixture to 10 °C using an ice bath.

  • Slowly add the substituted amine (1 equivalent) to the reaction mixture.

  • Add a few drops of pyridine to act as a base and catalyze the reaction.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Allow the reaction to stir overnight at room temperature to ensure completion.

  • Upon completion, proceed with the appropriate workup and purification steps (e.g., washing with dilute acid, extraction, and column chromatography) to isolate the final product.[4]

V. Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Categorization:

  • Solid Waste: Unused or expired this compound, and any grossly contaminated materials (e.g., weigh boats, paper towels).

  • Liquid Waste: Solutions containing this compound and rinsates from cleaning glassware.

  • Sharps Waste: Any contaminated needles or sharp implements.

B. Disposal Procedures:

  • Collection:

    • Collect all waste in clearly labeled, sealed, and compatible containers.

    • Do not mix with other incompatible waste streams.

  • Treatment and Disposal:

    • Dispose of contents and containers to an approved waste disposal plant.[3]

    • For sulfonamide-containing waste, which may have antimicrobial properties, it is important to prevent release into the sewer system where it could impact wastewater treatment processes.[5]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of sulfonamide-containing chemical waste. In some cases, incineration or other specialized chemical waste treatment methods may be required.

VI. Emergency Procedures

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water. Seek immediate medical attention.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice from an ophthalmologist.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]

  • In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1]

SafeHandlingWorkflow prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 handling Handling fume_hood->handling Step 3 weigh Weigh Solid handling->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction post_handling Post-Handling reaction->post_handling Step 4 disposal Waste Disposal reaction->disposal During & After decontaminate Decontaminate Glassware and Work Area post_handling->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect Waste in Labeled, Sealed Containers disposal->collect_waste dispose_ehs Dispose via Institutional EHS Guidelines collect_waste->dispose_ehs

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.